UKI-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSHQTWOHGCMM-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220355-63-5 | |
| Record name | Wx-uk1 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WX-UK1 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Wx-uk1 Free Base: A Deep Dive into its Mechanism of Action as a Potent Anti-Metastatic Agent
For Immediate Release
MUNICH, Germany – October 28, 2025 – Wx-uk1 free base, a synthetic, 3-amidinophenylalanine-based small molecule, has emerged as a significant inhibitor of cancer cell invasion and metastasis. This technical guide provides a comprehensive overview of its mechanism of action, detailing its primary targets, downstream signaling effects, and the experimental evidence supporting its anti-neoplastic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism: Inhibition of the Urokinase Plasminogen Activator (uPA) System and Other Serine Proteases
Wx-uk1 is a potent, competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease that plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cancer cell surface initiates a proteolytic cascade. A key event in this cascade is the conversion of the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, can degrade various components of the ECM and activate other proteases, such as matrix metalloproteinases (MMPs), further facilitating cancer cell migration and invasion.
Wx-uk1 directly targets the enzymatic activity of uPA, thereby blocking this entire cascade. Beyond its well-documented inhibition of uPA, recent studies have revealed that Wx-uk1 also potently inhibits other members of the S1 trypsin-like serine protease family, including trypsin-1, trypsin-2, trypsin-3, and matriptase-1. This broader inhibitory profile suggests a more complex anti-cancer mechanism than previously understood, targeting multiple enzymatic pathways that contribute to tumor progression.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of Wx-uk1 free base against its primary target, uPA, and other serine proteases has been quantified through various biochemical assays. The inhibition constant (Ki) for uPA is a key measure of its efficacy.
| Target Enzyme | Inhibition Constant (Ki) |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM |
| Trypsin-1 | Low nanomolar range |
| Trypsin-2 | Low nanomolar range |
| Trypsin-3 | 19 nM |
| Matriptase-1 | Low nanomolar range |
Quantitative data on the inhibition of various serine proteases by Wx-uk1 free base.
In addition to its enzymatic inhibition, Wx-uk1 has demonstrated significant effects on cancer cell invasion in vitro.
| Cell Line | Assay Type | Wx-uk1 Concentration | % Inhibition of Invasion |
| FaDu | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% |
| HeLa | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% |
In vitro efficacy of Wx-uk1 in inhibiting cancer cell invasion.[1][2]
Signaling Pathways Modulated by Wx-uk1
The primary mechanism of action of Wx-uk1, through the inhibition of uPA and other serine proteases, leads to the disruption of key signaling pathways involved in cancer progression.
By inhibiting uPA, Wx-uk1 prevents the conversion of plasminogen to plasmin. This has two major downstream effects:
-
Direct Inhibition of ECM Degradation: Plasmin is a broad-spectrum protease that can directly degrade components of the extracellular matrix, such as fibronectin and laminin.
-
Indirect Inhibition of ECM Degradation: Plasmin also activates pro-MMPs into their active forms. Active MMPs are potent enzymes that further degrade the ECM, creating pathways for cancer cells to invade surrounding tissues.
The inhibition of these processes by Wx-uk1 ultimately leads to a reduction in cancer cell invasion and metastasis.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the mechanism of action of Wx-uk1 free base.
Matrigel Invasion Assay
This assay is used to assess the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo invasion process.
Objective: To determine the effect of Wx-uk1 on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., FaDu, HeLa)
-
Wx-uk1 free base
-
Matrigel-coated invasion chambers (e.g., Boyden chambers with an 8 µm pore size polycarbonate membrane)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Serum-free medium
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Cell Preparation: Culture cancer cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Cell Seeding: After rehydration, remove the medium and seed the upper chamber with a suspension of 5 x 10^4 cells in serum-free medium containing various concentrations of Wx-uk1 (e.g., 0.1, 0.5, 1.0 µg/mL). The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Removal and Fixation: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Staining and Quantification: Stain the fixed cells with Crystal Violet for 15 minutes. Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. The results are expressed as the percentage of invasion compared to an untreated control.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of Wx-uk1 on the viability and proliferation of cancer cells.
Objective: To determine if Wx-uk1 exhibits cytotoxic effects on cancer cells.
Materials:
-
Cancer cell lines
-
Wx-uk1 free base
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Wx-uk1 for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Serine Protease Inhibition Assay (Enzymatic Assay)
This assay is used to determine the inhibitory activity of Wx-uk1 against specific serine proteases.
Objective: To quantify the inhibitory potency (e.g., Ki or IC50) of Wx-uk1 against target enzymes like uPA, trypsin, and matriptase.
Materials:
-
Purified serine protease (e.g., recombinant human uPA)
-
Wx-uk1 free base
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Assay Setup: In a 96-well plate, add the assay buffer, the serine protease, and varying concentrations of Wx-uk1.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. For IC50 determination, fit the data to a dose-response curve. For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.
Logical Workflow for Investigating Wx-uk1's Mechanism of Action
Conclusion
Wx-uk1 free base is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of the uPA system and other key serine proteases. Its ability to disrupt the proteolytic cascade essential for extracellular matrix degradation provides a strong rationale for its development as a therapeutic agent to combat tumor invasion and metastasis. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of Wx-uk1 and related compounds in the field of oncology.
References
The Role of Wx-uk1 in Inhibiting Tumor Cell Invasion and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of mortality in cancer patients. A critical process in the metastatic cascade is the degradation of the extracellular matrix (ECM), which allows tumor cells to invade surrounding tissues and disseminate to distant organs. The urokinase-type plasminogen activator (uPA) system is a key player in this process, and its components are frequently overexpressed in malignant tumors, correlating with poor prognosis. Wx-uk1, a small molecule inhibitor of uPA, has emerged as a promising therapeutic agent to counteract tumor cell invasion and metastasis. This technical guide provides an in-depth overview of the role of Wx-uk1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Introduction to Wx-uk1
Wx-uk1 is a synthetic, 3-amidinophenylalanine-based small molecule that acts as a potent and selective inhibitor of the serine protease urokinase-type plasminogen activator (uPA)[1][2]. By blocking the enzymatic activity of uPA, Wx-uk1 effectively disrupts the uPA system, a critical cascade involved in tumor progression. Its mechanism of action centers on preventing the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades various components of the ECM and activates matrix metalloproteinases (MMPs)[3][4]. Preclinical studies have demonstrated that Wx-uk1 can significantly inhibit primary tumor growth and reduce the formation of metastases in various cancer models[1][5]. Furthermore, its prodrug, Wx-671 (upamostat), has been investigated in clinical trials, highlighting its therapeutic potential[2].
Quantitative Data on the Efficacy of Wx-uk1
The anti-tumor and anti-metastatic effects of Wx-uk1 have been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Cancer Cell Invasion by Wx-uk1
| Cell Line | Cancer Type | Assay | Wx-uk1 Concentration | % Inhibition of Invasion | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% | [6] |
| HeLa | Cervical Carcinoma | Matrigel Invasion Assay | 0.1 - 1.0 µg/mL | Up to 50% | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Spheroid Co-culture with Fibroblasts | Not Specified | Up to 50% | [6] |
| HeLa | Cervical Carcinoma | Spheroid Co-culture with Fibroblasts | Not Specified | Up to 50% | [6] |
Table 2: In Vivo Efficacy of Wx-uk1 in a Rat Mammary Cancer Model (BN-472)
| Treatment Group | Dosage | Reduction in Primary Tumor Growth | Reduction in Lung Foci | Reference |
| Wx-uk1 | 0.3 mg/kg/day | 48% inhibition of mean tumor size | Significant reduction | [1][5] |
| Wx-uk1 | 1.0 mg/kg/day | 53% inhibition of mean tumor size | Significant reduction | [5] |
| Wx-uk1 (L-enantiomer) | 0.15 - 0.3 mg/kg/day (optimal) | Significant inhibition | Significant reduction | [1] |
| D-Wx-uk1 (inactive enantiomer) | Not specified | Inactive | Inactive | [1] |
Table 3: Inhibitory Constants (Ki) of Wx-uk1
| Target Protease | Ki Value | Reference |
| uPA | 0.41 µM | [3][4] |
| Plasmin | Submicromolar range | [1] |
| Thrombin | Submicromolar range | [1] |
Core Signaling Pathway of uPA Inhibition by Wx-uk1
Wx-uk1's primary mechanism of action is the direct inhibition of uPA. This intervention at the apex of the uPA signaling cascade has significant downstream consequences on pathways that cooperatively drive tumor invasion and metastasis. The following diagram illustrates the central role of uPA and the point of intervention for Wx-uk1.
Downstream Effects of uPA Inhibition on Metastasis
The inhibition of uPA by Wx-uk1 initiates a cascade of events that collectively suppress tumor cell invasion and metastasis. These include the reduced activation of matrix-degrading enzymes and the modulation of signaling pathways that control cell migration and epithelial-mesenchymal transition (EMT).
Inhibition of Matrix Metalloproteinase (MMP) Activation
Plasmin, the product of uPA-mediated plasminogen activation, is a potent activator of several MMPs, particularly MMP-2 and MMP-9. These gelatinases are crucial for the degradation of type IV collagen, a major component of the basement membrane. By preventing plasmin formation, Wx-uk1 indirectly inhibits the activation of these MMPs, thereby maintaining the integrity of the ECM and hindering tumor cell invasion.
Modulation of Pro-Invasive Signaling Pathways
Beyond its role in activating proteases, the uPA system, through the interaction of uPA with its receptor (uPAR), can trigger intracellular signaling cascades that promote cell migration, proliferation, and survival. While direct experimental evidence for Wx-uk1's impact on these pathways is limited, inhibition of uPA is expected to attenuate these pro-metastatic signals. Key downstream pathways influenced by uPA/uPAR signaling include the PI3K/Akt and Rac1 pathways, which are central regulators of the cytoskeleton and cell motility.
Reversal of Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties. A key event in EMT is the downregulation of E-cadherin, an epithelial marker, and the upregulation of mesenchymal markers, a process often driven by transcription factors like Snail. The uPA/uPAR system has been implicated in the induction of EMT. By inhibiting this system, Wx-uk1 may contribute to the maintenance of an epithelial phenotype, thereby reducing the metastatic potential of tumor cells.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays used to evaluate the efficacy of Wx-uk1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
-
Materials:
-
24-well Transwell inserts with 8.0 µm pore size membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
Wx-uk1 stock solution
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet or other cell stain
-
-
Procedure:
-
Thaw Matrigel on ice and dilute to the desired concentration with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the desired concentration of Wx-uk1 or vehicle control.
-
Add medium containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the inserts and gently wipe the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Spheroid Co-culture Invasion Assay
This 3D assay models the invasion of tumor cells from a spheroid into a surrounding stromal environment.
-
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cancer cell line and fibroblast cell line
-
Cell culture medium
-
Wx-uk1 stock solution
-
Collagen I or Matrigel
-
Microscope with imaging capabilities
-
-
Procedure:
-
Create tumor spheroids by seeding cancer cells in ultra-low attachment plates.
-
Once spheroids have formed, embed them in a collagen I or Matrigel matrix in a new culture plate.
-
For co-culture experiments, fibroblasts can be embedded in the matrix along with the spheroids.
-
Add culture medium containing the desired concentration of Wx-uk1 or vehicle control.
-
Monitor spheroid invasion into the surrounding matrix over several days using microscopy.
-
Quantify invasion by measuring the area of cell outgrowth from the spheroid.
-
In Vivo Orthotopic Mammary Tumor Model
This in vivo model assesses the effect of Wx-uk1 on primary tumor growth and metastasis in a physiologically relevant context.
-
Materials:
-
Female immunocompromised or syngeneic rats/mice
-
Mammary cancer cell line (e.g., BN-472 for rats)
-
Wx-uk1 solution for injection/oral administration
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment
-
-
Procedure:
-
Inject mammary cancer cells into the mammary fat pad of the animals.
-
Allow tumors to establish and reach a palpable size.
-
Randomize animals into treatment and control groups.
-
Administer Wx-uk1 or vehicle control daily via the desired route (e.g., subcutaneous injection, oral gavage) at the specified dosage.
-
Measure primary tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the animals and harvest the primary tumor and relevant organs (e.g., lungs, lymph nodes).
-
Weigh the primary tumor.
-
Count the number of metastatic foci in the lungs and other organs.
-
Gelatin Zymography for MMP Activity
This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9 in conditioned media from cell cultures.
-
Materials:
-
Conditioned cell culture medium (from cells treated with Wx-uk1 or vehicle)
-
SDS-PAGE equipment
-
Polyacrylamide gels containing gelatin
-
Zymogram renaturing and developing buffers
-
Coomassie Brilliant Blue stain and destaining solution
-
-
Procedure:
-
Collect conditioned medium from cancer cells treated with Wx-uk1 or vehicle control.
-
Concentrate the proteins in the conditioned medium.
-
Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel in a renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing the necessary cofactors for MMP activity (e.g., Ca2+, Zn2+) at 37°C.
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantify the intensity of the bands to determine the relative MMP activity.
-
Conclusion
Wx-uk1 is a promising anti-metastatic agent that targets the uPA system, a key driver of tumor cell invasion and metastasis. By inhibiting uPA, Wx-uk1 effectively blocks the proteolytic cascade required for ECM degradation and modulates signaling pathways that promote a migratory and invasive phenotype. The quantitative data from preclinical studies strongly support its efficacy in reducing both primary tumor growth and metastatic spread. The experimental protocols outlined in this guide provide a framework for the further investigation of Wx-uk1 and other uPA inhibitors in various cancer models. As our understanding of the intricate molecular mechanisms of metastasis continues to grow, targeted therapies like Wx-uk1 hold significant promise for improving the prognosis of cancer patients.
References
- 1. Plasminogen activator, urokinase enhances the migration, invasion, and proliferation of colorectal cancer cells by activating the Src/ERK pathway - Ding - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
WX-UK1 Free Base: A Technical Guide to its Effects on Serine Proteases in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of WX-UK1 free base, a synthetic serine protease inhibitor, and its effects on key serine proteases implicated in cancer progression. WX-UK1, the active metabolite of the orally bioavailable prodrug upamostat (WX-671), has demonstrated significant potential as an anti-cancer agent by targeting the proteolytic cascades that drive tumor invasion and metastasis. This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Introduction: The Role of Serine Proteases in Cancer
Serine proteases are a large family of enzymes that play critical roles in various physiological processes. In the context of cancer, their dysregulation is a hallmark of tumor progression.[1] These proteases, including urokinase-type plasminogen activator (uPA), plasmin, thrombin, trypsins, and various kallikreins, contribute to the degradation of the extracellular matrix (ECM), a key step in enabling cancer cells to invade surrounding tissues and metastasize to distant organs.[2][3][4][5] The uPA system, in particular, is a central player in these processes, making it a prime target for therapeutic intervention.[2][3][4]
WX-UK1 is a low molecular weight, 3-amidinophenylalanine-based serine protease inhibitor that has been investigated for its anti-cancer properties.[6] Its prodrug, upamostat, has been evaluated in clinical trials for various malignancies, including pancreatic and breast cancer.[7][8][9] This guide focuses on the direct effects of the active form, WX-UK1, on serine proteases relevant to cancer biology.
Quantitative Inhibition Data
The inhibitory potency of WX-UK1 has been quantified against several key serine proteases. The following tables summarize the available data, primarily focusing on the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Serine Protease | WX-UK1 Inhibition Constant (Ki) | Reference |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [10] |
| Serine Protease Target/Cell Line | WX-UK1 Half-Maximal Inhibitory Concentration (IC50) | Notes | Reference |
| HuCCT1 Cholangiocarcinoma Cell Line | ~83 µM | Reflects cellular activity, not direct enzyme inhibition. | |
| Urokinase-type Plasminogen Activator (uPA) | Not explicitly reported as IC50, but potent inhibition demonstrated. | ||
| Plasmin | Dose-dependent inhibition observed. | Specific IC50 not available in reviewed literature. | [6] |
| Thrombin | Dose-dependent inhibition observed. | Specific IC50 not available in reviewed literature. | [6] |
| Trypsin-1, -2, -3 | Potently inhibited by the prodrug upamostat. | Specific IC50/Ki for WX-UK1 not available in reviewed literature. | [5] |
Note: The available literature provides more qualitative than quantitative data for some proteases. Further studies are needed to establish a complete inhibitory profile of WX-UK1 against a broader panel of cancer-related serine proteases.
Signaling Pathways
The primary mechanism of action of WX-UK1 in cancer is the inhibition of the uPA system. This disrupts a signaling cascade that is crucial for cancer cell invasion and metastasis.
The uPA-uPAR Signaling Cascade
The binding of uPA to its receptor, uPAR, on the cancer cell surface initiates a proteolytic cascade. This cascade leads to the conversion of plasminogen to plasmin, which in turn degrades components of the extracellular matrix and activates other proteases like matrix metalloproteinases (MMPs). This entire process is critical for cancer cells to break through tissue barriers.[2][3][4] Furthermore, the uPA-uPAR interaction triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.[2][11]
Caption: The uPA-uPAR signaling pathway and its inhibition by WX-UK1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of WX-UK1.
Serine Protease Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a general method for determining the inhibitory activity of WX-UK1 against a specific serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., uPA, plasmin, thrombin)
-
Specific chromogenic substrate for the protease of interest
-
WX-UK1 free base
-
Assay buffer (e.g., Tris-HCl or PBS at appropriate pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of WX-UK1 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of WX-UK1 in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the different concentrations of WX-UK1 to the wells containing the protease. Include a control well with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance of the wells at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.
-
The rate of substrate hydrolysis is determined from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each WX-UK1 concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the WX-UK1 concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Caption: Workflow for a chromogenic serine protease inhibition assay.
Matrigel Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Boyden chamber inserts (e.g., Transwell®) with a porous membrane
-
Matrigel™ Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., fetal bovine serum)
-
WX-UK1 free base
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Treat the cell suspension with various concentrations of WX-UK1. Include an untreated control.
-
Seed the treated cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the chambers for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative.
-
Stain the fixed cells with a staining solution like crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Quantify the inhibitory effect of WX-UK1 by comparing the number of invaded cells in the treated groups to the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. kactusbio.com [kactusbio.com]
Pharmacodynamics of Wx-uk1 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Wx-uk1 is a synthetic, non-cytotoxic, small molecule inhibitor targeting the urokinase-type plasminogen activator (uPA) system.[1][2] As a 3-amidinophenylalanine-based serine protease inhibitor, Wx-uk1 has demonstrated significant anti-tumor and anti-metastatic potential in preclinical models by blocking key proteolytic pathways involved in cancer progression.[1][3] This document provides a detailed overview of the pharmacodynamics of Wx-uk1 free base, including its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Mechanism of Action
Wx-uk1 exerts its pharmacological effects by directly inhibiting the enzymatic activity of serine proteases, primarily the urokinase-type plasminogen activator (uPA).[1][3] The uPA system is a critical component in the degradation of the extracellular matrix (ECM), a process essential for tumor cell invasion and metastasis.[3][4]
The core mechanism involves a two-pronged interference with the plasminogen activation system:
-
Direct inhibition of uPA: Wx-uk1 binds to or near the active site of uPA, preventing it from cleaving its zymogen substrate, plasminogen, into the active protease, plasmin.[5][6]
-
Direct inhibition of plasmin: The compound also directly inhibits plasmin activity.[3][6]
By inhibiting both uPA and plasmin, Wx-uk1 effectively halts the proteolytic cascade that degrades ECM components, thereby reducing the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.[1][4] This activity has been observed in various solid tumor models, including breast, gastric, and colon cancer.[1][2]
Signaling Pathway
The uPA system signaling cascade, which Wx-uk1 inhibits, is initiated by the binding of uPA to its cell surface receptor, uPAR. This binding localizes the proteolytic activity to the cell surface, enhancing the efficiency of plasminogen activation. The resulting plasmin is a broad-spectrum protease that degrades ECM proteins and activates other matrix-degrading enzymes. Wx-uk1's inhibition of uPA is a key intervention point in this pathway.
Quantitative Pharmacodynamic Data
The inhibitory potential and efficacy of Wx-uk1 have been quantified in various preclinical assays.
Table 1: In Vitro Inhibitory Activity
| Target Protease | Parameter | Value | Reference |
| uPA | Ki | 0.41 µM | [6] |
| Plasmin | Ki | Submicromolar | [3] |
| Thrombin | Ki | Submicromolar | [3] |
Table 2: Cellular and In Vivo Efficacy
| Model System | Assay | Treatment | Result | Reference |
| FaDu & HeLa Cells | Matrigel Invasion | 0.1 - 1.0 µg/mL Wx-uk1 | Up to 50% decrease in tumor cell invasion | [4][6] |
| BN-472 Rat Mammary Tumor | In Vivo Monotherapy | 0.15 - 0.3 mg/kg (daily) | Significant inhibition of tumor growth | [3] |
| BN-472 Rat Mammary Tumor | In Vivo Monotherapy | 0.15 - 0.3 mg/kg (daily) | Reduction in lung foci number | [3] |
| BN-472 Rat Mammary Tumor | In Vivo Monotherapy | 0.15 - 0.3 mg/kg (daily) | Decline in lymph node invasion | [3] |
| Human Tumor Xenografts | Phase I Clinical Trial | ≥ 0.3 mg/kg | Achieved tumor tissue concentrations associated with anti-tumor effects in animal studies | [7] |
Experimental Protocols
The following are descriptions of key methodologies used to characterize the pharmacodynamics of Wx-uk1.
In Vitro Enzyme Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of Wx-uk1 against target serine proteases like uPA.
Methodology:
-
Enzyme Preparation: Purified human uPA is prepared in a suitable assay buffer (e.g., Tris-HCl, pH 8.5).
-
Inhibitor Preparation: Wx-uk1 free base is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The assay is performed in a 96-well plate format. A chromogenic or fluorogenic substrate specific for uPA is used.
-
Procedure: a. Wx-uk1 dilutions are pre-incubated with the uPA enzyme for a defined period to allow for binding equilibrium. b. The reaction is initiated by adding the substrate. c. The rate of substrate cleavage is measured over time by monitoring changes in absorbance or fluorescence using a plate reader.
-
Data Analysis: Reaction rates are plotted against inhibitor concentration. The Ki value is calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the competitive inhibition model.
Matrigel Invasion (Boyden Chamber) Assay
Objective: To assess the ability of Wx-uk1 to inhibit cancer cell invasion through an extracellular matrix barrier in vitro.
Methodology:
-
Chamber Preparation: Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a basement membrane extract.
-
Cell Culture: Cancer cell lines (e.g., FaDu, HeLa) are cultured and serum-starved for 24 hours prior to the assay.[4]
-
Assay Setup: a. The lower chamber is filled with a chemoattractant (e.g., media containing fetal bovine serum). b. Serum-starved cells are resuspended in serum-free media containing various concentrations of Wx-uk1 (or vehicle control) and seeded into the upper chamber.
-
Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.
-
Quantification: a. Non-invading cells on the upper surface of the membrane are removed with a cotton swab. b. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis: The number of invading cells in Wx-uk1-treated groups is compared to the vehicle control to determine the percentage of inhibition.
Clinical Development and Prodrug Strategy
Wx-uk1 has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with chemotherapeutic agents like capecitabine, to assess its safety, pharmacokinetics, and preliminary efficacy in patients with advanced malignancies.[5][7] These studies established a dose range where tumor tissue concentrations could reach levels associated with anti-tumor effects in animal models.[7]
To overcome potential pharmacokinetic challenges such as rapid elimination, a second-generation oral prodrug of Wx-uk1, known as WX-671 (Upamostat), was developed.[5] This strategy aims to improve the bioavailability and maintain therapeutic concentrations of the active compound, Wx-uk1, in target tissues.[5]
References
- 1. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Experience in Phase I Trials and an Upcoming Phase II Study with uPA Inhibitors in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Wx-uk1: A Technical Guide to its Discovery and Development as an Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-uk1 is a synthetic, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system and other serine proteases, which has been investigated for its potential as an anti-cancer therapeutic. The uPA system is a key player in tumor progression, with its over-expression correlated with poor prognosis in various cancers. By targeting this system, Wx-uk1 aims to inhibit tumor cell invasion, metastasis, and primary tumor growth. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Wx-uk1 and its oral prodrug, upamostat (WX-671).
Mechanism of Action
Wx-uk1 is a 3-amidinophenylalanine-based, non-cytotoxic compound that functions as a potent inhibitor of several human serine proteases.[1] Its primary anti-cancer activity is attributed to the inhibition of the uPA system. uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. Wx-uk1 binds to the active site of uPA, blocking its proteolytic activity.[2][3]
More recent research has revealed that Wx-uk1 is also a potent and specific inhibitor of other human trypsin-like serine proteases, including trypsin-1, -2, -3, -6, and matriptase-1, with Ki values in the low nanomolar range for some of these enzymes.[1] The inhibition of these additional proteases may contribute to the overall anti-tumor effect of Wx-uk1.
The signaling pathway affected by Wx-uk1 is centered on the inhibition of the uPA/uPAR system, which disrupts downstream signaling cascades involved in cell migration, invasion, and proliferation.
Preclinical Development
The anti-cancer properties of Wx-uk1 have been evaluated in a series of preclinical studies, including in vitro assays and in vivo animal models.
In Vitro Studies
Enzymatic Activity Assays: The inhibitory activity of Wx-uk1 against uPA and other serine proteases has been determined using chromogenic substrate assays.
Table 1: Inhibitory Activity of Wx-uk1 against various Serine Proteases
| Protease | Ki (nM) |
| Trypsin-3 | 19 |
| Trypsin-2 | - |
| Trypsin-1 | - |
| Matriptase-1 | - |
| Trypsin-6 | - |
| uPA | ~1000 |
| Data from a 2018 study presented at the AACR Annual Meeting.[1] |
Cell Invasion Assays: The ability of Wx-uk1 to inhibit tumor cell invasion has been demonstrated in various cancer cell lines.
Table 2: Inhibition of Tumor Cell Invasion by Wx-uk1
| Cell Line | Assay | Wx-uk1 Concentration | Invasion Inhibition |
| FaDu (SCCHN) | ECmatrix invasion chambers | 0.1-1.0 µg/mL | Up to 50% |
| HeLa (Cervical Carcinoma) | ECmatrix invasion chambers | 0.1-1.0 µg/mL | Up to 50% |
| Data from Ertongur et al., 2004. |
In Vivo Studies
Animal models have been instrumental in demonstrating the anti-tumor and anti-metastatic effects of Wx-uk1 in a physiological setting.
Rat Model of Spontaneous Metastatic Orthotopic Breast Adenocarcinoma: This model was used to assess the impact of Wx-uk1 on primary tumor growth and the development of lung metastases.
Table 3: Effect of Wx-uk1 in a Rat Breast Cancer Model
| Treatment Group | Primary Tumor Growth | Lung Metastases |
| Control | - | - |
| Wx-uk1 | Significantly reduced | Impaired development |
| Data from a study by Setyono-Han et al.[4] |
Clinical Development
The clinical development of Wx-uk1 has primarily focused on its orally available prodrug, upamostat (WX-671). Several clinical trials have been conducted to evaluate the safety and efficacy of these compounds in cancer patients.
Phase I Clinical Trials
A Phase I study (NCT00083525) was conducted to assess the safety, tolerability, and pharmacokinetics of Wx-uk1 in combination with capecitabine in patients with advanced malignancies.[5][6]
Table 4: Summary of Phase I Trial (NCT00083525) of Wx-uk1 with Capecitabine
| Parameter | Result |
| Number of Patients | 30 |
| Dose Escalation | 0.3 to 2.8 mg/kg |
| Safety | Combination was safe and well tolerated. |
| Pharmacokinetics | Dose-linear plasma AUCs; no drug-drug interactions observed. |
| Efficacy | Encouraging signs of activity, including partial responses. |
Another Phase I study (NCT05329597) evaluated upamostat in combination with gemcitabine in patients with locally advanced unresectable or metastatic pancreatic cancer.[2]
Table 5: Summary of Phase I Trial (NCT05329597) of Upamostat with Gemcitabine
| Parameter | Result |
| Number of Patients | 17 |
| Dose Levels | 100, 200, 400, 600 mg once daily |
| Safety | No dose-limiting toxicities observed; manageable hematological toxicities. |
| Efficacy (at 49 days) | Stable disease: 70.6%; Progressive disease: 23.5% |
Phase II Clinical Trials
Upamostat has been evaluated in Phase II clinical trials for various cancers, including metastatic breast cancer (NCT00615940) and locally advanced pancreatic cancer (NCT00499265).[2][7] While detailed results from these trials are not fully published, they have provided valuable information on the potential efficacy and safety of targeting the uPA system.
Experimental Protocols
In Vitro uPA Activity Assay (Chromogenic)
This assay is used to determine the enzymatic activity of uPA and the inhibitory effect of compounds like Wx-uk1.
Principle: The assay measures the amidolytic activity of uPA using a specific chromogenic substrate that releases a yellow para-nitroaniline (pNA) chromophore upon cleavage. The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the uPA activity.[8][9]
Materials:
-
96-well microplate
-
Human uPA standard
-
uPA chromogenic substrate
-
Assay diluent
-
Test compound (Wx-uk1)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the uPA standard and the test compound.
-
Add the assay diluent, uPA standard or sample, and test compound to the wells of the microplate.
-
Incubate at 37°C for a specified time.
-
Add the uPA substrate to initiate the reaction.
-
Read the absorbance at 405 nm at multiple time points to determine the reaction rate.
-
Calculate the uPA activity and the inhibitory concentration (e.g., IC50) of the test compound.
In Vitro Cell Invasion Assay (ECmatrix)
This assay assesses the ability of cancer cells to invade through a basement membrane-like matrix.
Principle: Cancer cells are seeded in the upper chamber of a transwell insert that is coated with a layer of extracellular matrix proteins (ECmatrix). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate to the lower chamber, where they can be quantified.
Materials:
-
24-well plate with transwell inserts (8 µm pore size)
-
ECmatrix solution
-
Cancer cell line of interest
-
Serum-free medium and medium with chemoattractant (e.g., FBS)
-
Test compound (Wx-uk1)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the transwell inserts with the ECmatrix solution and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing the test compound or vehicle control.
-
Seed the cells into the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for invasion.
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface of the insert.
-
Count the number of invading cells under a microscope.
In Vivo Rat Breast Cancer Model
This orthotopic model mimics the natural progression of breast cancer, including local tumor growth and spontaneous metastasis.
Principle: Human or rodent breast cancer cells are implanted into the mammary fat pad of an immunocompromised or syngeneic rat. The resulting primary tumor grows locally and can spontaneously metastasize to distant organs, such as the lungs.
Materials:
-
Female rats (e.g., Brown Norway rats)
-
Breast cancer cell line (e.g., BN472)
-
Surgical instruments
-
Test compound (Wx-uk1)
-
Calipers for tumor measurement
-
Imaging equipment (optional, for monitoring metastasis)
Procedure:
-
Surgically implant breast cancer cells into the mammary fat pad of the rats.
-
Allow the tumors to reach a palpable size.
-
Randomize the animals into treatment and control groups.
-
Administer Wx-uk1 or vehicle control according to a predetermined schedule and dosage.
-
Measure the primary tumor volume regularly using calipers.
-
At the end of the study, euthanize the animals and harvest the primary tumor and distant organs (e.g., lungs).
-
Analyze the primary tumor weight and the number and size of metastatic lesions in the lungs.
Conclusion
Wx-uk1 and its prodrug upamostat represent a targeted therapeutic approach against cancer by inhibiting the uPA system and other serine proteases involved in tumor progression and metastasis. Preclinical studies have demonstrated the anti-invasive and anti-tumor effects of Wx-uk1, and early-phase clinical trials have shown a manageable safety profile and encouraging signs of efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this class of compounds in various cancer types. This technical guide provides a comprehensive overview of the key data and methodologies that have shaped the development of Wx-uk1 as a promising anti-cancer agent.
References
- 1. Frontiers | Targeting uPAR by CRISPR/Cas9 System Attenuates Cancer Malignancy and Multidrug Resistance [frontiersin.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of peptidic ligands targeting tumour-associated urokinase plasminogen activator receptor (uP… [ouci.dntb.gov.ua]
- 5. Experience in Phase I Trials and an Upcoming Phase II Study with uPA Inhibitors in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urokinase-Plasminogen Activator (uPA) Inhibitor WX-UK1 in Combination With Capecitabine in Advanced Malignancies [ctv.veeva.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. loxo.de [loxo.de]
Wx-uk1 Free Base: A Technical Guide to its Interaction with the uPA System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and is centrally implicated in cancer cell invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are correlated with poor prognosis in various malignancies, making this system an attractive target for therapeutic intervention. Wx-uk1, the active metabolite of the oral prodrug Upamostat (WX-671), is a potent and selective small molecule inhibitor of serine proteases, with significant activity against uPA. This technical guide provides an in-depth overview of Wx-uk1, its mechanism of action, and its interaction with the uPA system. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of its inhibitory activity.
Introduction to the uPA System
The urokinase-type plasminogen activator (uPA) system is a complex enzymatic cascade that plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in both physiological and pathological tissue remodeling.[1][2][3] The central components of this system include:
-
Urokinase-type Plasminogen Activator (uPA): A serine protease that converts the inactive zymogen plasminogen into the active protease plasmin.[4][5]
-
uPA Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored cell surface receptor that binds uPA with high affinity, localizing its proteolytic activity to the cell surface.[4][5]
The binding of uPA to uPAR initiates a proteolytic cascade that leads to the degradation of ECM components, facilitating cell migration and invasion.[3] This system is tightly regulated in normal physiological processes, but its dysregulation is a hallmark of cancer progression, contributing to tumor growth, angiogenesis, and metastasis.[1][4]
Wx-uk1: A Potent Inhibitor of the uPA System
Wx-uk1 is a synthetic, 3-amidinophenylalanine-based small molecule inhibitor of serine proteases.[6] It is the active metabolite of the orally bioavailable prodrug Upamostat (formerly known as WX-671 or Mesupron®).[7] Wx-uk1 exhibits potent inhibitory activity against uPA, thereby blocking the conversion of plasminogen to plasmin and attenuating the downstream effects of the uPA system.[6][8]
Mechanism of Action
Wx-uk1 acts as a competitive inhibitor of the enzymatic activity of uPA. Its amidine moiety is thought to interact with the aspartate residue (Asp189) in the S1 pocket of the uPA active site, a key interaction for many serine protease inhibitors.[9] By binding to the active site, Wx-uk1 prevents the binding and cleavage of plasminogen, thus inhibiting the generation of plasmin. This, in turn, reduces the degradation of the extracellular matrix and hinders the invasive capacity of cancer cells.[3][6]
Quantitative Data on Wx-uk1 Inhibition
The inhibitory potency of Wx-uk1 against uPA and its selectivity over other related serine proteases have been characterized in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) for human uPA | 0.41 µM | [10] |
| Dissociation Constant (Kd) for human uPA | 720 nM | [11] |
Table 1: Inhibitory Potency of Wx-uk1 against human uPA.
| Protease | Inhibition Constant (Ki) | Reference |
| Human uPA | 874 ± 95 nM | [11] |
| Human Trypsin-1 | 190 ± 10 nM | [11] |
| Human Trypsin-2 | 75 ± 3 nM | [11] |
| Human Trypsin-3 | 19 ± 4 nM | [11] |
| Human Plasmin | Micromolar range | [6] |
| Human Thrombin | Micromolar range | [6] |
Table 2: Selectivity Profile of Wx-uk1 against various human serine proteases.
Experimental Protocols
uPA Enzyme Inhibition Assay
This protocol is based on the methodology used to determine the inhibitory activity of Wx-uk1 on uPA, employing a chromogenic substrate.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Wx-uk1 free base
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Wx-uk1 in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer to achieve a range of final concentrations to be tested.
-
In a 96-well microplate, add a fixed concentration of human uPA to each well.
-
Add the different concentrations of Wx-uk1 to the wells containing uPA. Include a control well with uPA and Assay Buffer only (no inhibitor).
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Matrigel Invasion Assay
This protocol outlines the procedure to assess the effect of Wx-uk1 on the invasive potential of cancer cells using a Boyden chamber assay with a Matrigel-coated membrane. This method is based on the study by Ertongur et al. (2004).[1]
Materials:
-
Cancer cell lines (e.g., FaDu, HeLa)
-
Boyden chambers with 8 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
Wx-uk1 free base
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium to the desired concentration. Coat the upper surface of the Boyden chamber membranes with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 30 minutes.
-
Culture the cancer cells to be tested to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 2.5 x 10^5 cells/mL).
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add cell culture medium containing a chemoattractant.
-
To test the effect of Wx-uk1, add different concentrations of the inhibitor to both the upper and lower chambers. Include a control group with no inhibitor.
-
Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a staining solution like Crystal Violet.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition for each Wx-uk1 concentration relative to the control group.
Signaling Pathways and Visualizations
The interaction of uPA with its receptor, uPAR, does not only lead to pericellular proteolysis but also triggers intracellular signaling cascades that promote cell migration, proliferation, and survival. Wx-uk1, by inhibiting uPA's enzymatic activity, can indirectly modulate these pathways.
uPA-uPAR Signaling Pathway
The binding of uPA to uPAR initiates a series of intracellular events, often through the interaction of the uPAR complex with other transmembrane proteins like integrins and receptor tyrosine kinases. This leads to the activation of downstream signaling molecules.
Caption: uPA-uPAR signaling cascade leading to cell migration and proliferation.
Experimental Workflow for uPA Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory effect of Wx-uk1 on uPA activity.
Caption: Workflow for determining the inhibitory constant (Ki) of Wx-uk1 for uPA.
Experimental Workflow for Matrigel Invasion Assay
This diagram outlines the process of evaluating the anti-invasive properties of Wx-uk1.
Caption: Workflow for assessing the anti-invasive effects of Wx-uk1.
Conclusion
Wx-uk1 is a well-characterized inhibitor of the urokinase-type plasminogen activator system with demonstrated efficacy in preclinical models of cancer. Its ability to potently and selectively inhibit uPA, a key driver of tumor invasion and metastasis, makes it a promising candidate for further investigation in oncology. This technical guide has provided a comprehensive overview of the interaction of Wx-uk1 with the uPA system, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This information serves as a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.
References
- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]
- 5. corning.com [corning.com]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting uPAR by CRISPR/Cas9 System Attenuates Cancer Malignancy and Multidrug Resistance [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of Wx-uk1 Free Base on Cancer Cell Lines: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available preliminary in vitro data on Wx-uk1 free base and its prodrug, upamostat (WX-671), focusing on their effects on cancer cell lines. The primary mechanism of action of Wx-uk1 is the inhibition of the urokinase-type plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.
Data Presentation
The following tables summarize the quantitative data found in the public domain regarding the in vitro effects of WX-UK1 on various cancer cell lines.
Table 1: IC50 and Ki Values of WX-UK1
| Compound | Cell Line | Assay Type | Value | Reference |
| WX-UK1 | HuCCT1 (Cholangiocarcinoma) | Cell Viability | ~83 µM | [1] |
| UKI-1 (WX-UK1) | - | uPA Inhibition (Ki) | 0.41 µM | [2] |
Table 2: In Vitro Efficacy of WX-UK1 on Cancer Cell Invasion
| Compound | Cell Lines | Assay Type | Effect | Reference |
| WX-UK1 | FaDu (Head and Neck Squamous Cell Carcinoma), HeLa (Cervical Carcinoma) | Matrigel Invasion Chamber & Spheroid Cocultivation | Up to 50% decrease in tumor cell invasion.[3] | [3] |
Core Mechanism of Action: Inhibition of the uPA System
Wx-uk1 free base is the active metabolite of the orally available prodrug upamostat (WX-671)[4][5]. Its primary molecular target is the urokinase-type plasminogen activator (uPA), a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM)[1][4]. By inhibiting uPA, WX-UK1 disrupts the conversion of plasminogen to plasmin, a broad-spectrum protease. This inhibition ultimately leads to a reduction in the breakdown of the ECM, which is a critical step in cancer cell invasion and metastasis[1]. The uPA system's role in cancer progression is well-documented, making it a target for anti-cancer therapies[1][6].
Experimental Protocols
Detailed experimental protocols for the in vitro studies of Wx-uk1 free base are not extensively available in the public domain. However, based on the nature of the reported experiments, the following are general methodologies that would likely be employed.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Wx-uk1 free base for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: A solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Cell Invasion Assay (e.g., Matrigel Invasion Assay)
-
Chamber Preparation: Boyden chamber inserts with a porous membrane coated with Matrigel (a basement membrane matrix) are used.
-
Cell Seeding: Cancer cells, pre-treated with Wx-uk1 free base or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.
-
Incubation: The chambers are incubated for a period that allows for cell invasion through the Matrigel and the porous membrane.
-
Cell Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to the control.
Signaling Pathways and Visualizations
While the primary signaling pathway affected by Wx-uk1 is the uPA system, detailed studies on its downstream effects on other major cancer-related signaling pathways, such as MAPK, PI3K/AKT, or Wnt/β-catenin, are not currently available in the reviewed literature. The inhibition of the uPA/uPAR complex is known to affect various downstream signaling cascades that are involved in cell migration, proliferation, and survival.
uPA System and Downstream Signaling
The binding of uPA to its receptor (uPAR) on the cell surface initiates a cascade of events that, beyond ECM degradation, can also activate intracellular signaling pathways, often through interaction with other cell surface receptors like integrins and receptor tyrosine kinases. This can lead to the activation of pathways such as the Ras-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. By inhibiting uPA, Wx-uk1 can be hypothesized to indirectly suppress these pro-tumorigenic signaling pathways.
Below is a generalized diagram illustrating the central role of the uPA system in cancer cell invasion and its potential intersection with other signaling pathways.
Caption: The uPA system's role in cancer invasion and potential downstream signaling.
Conclusion and Future Directions
The available in vitro data for Wx-uk1 free base primarily highlight its role as a potent inhibitor of the uPA system, leading to a significant reduction in cancer cell invasion. The quantitative data, while limited, supports its potential as an anti-metastatic agent.
However, a comprehensive understanding of Wx-uk1's anti-cancer profile is currently limited by the lack of publicly available data on its direct effects on apoptosis and cell cycle progression. Furthermore, detailed studies are required to elucidate the specific downstream signaling pathways modulated by Wx-uk1 beyond the direct inhibition of uPA. Future research should focus on:
-
Determining the IC50 values of Wx-uk1 for cell viability across a broader range of cancer cell lines.
-
Conducting detailed apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to quantify the apoptotic potential of Wx-uk1.
-
Performing cell cycle analysis (e.g., by flow cytometry) to investigate if Wx-uk1 induces cell cycle arrest at specific checkpoints.
-
Investigating the impact of Wx-uk1 on key cancer-related signaling pathways such as MAPK, PI3K/AKT, and Wnt/β-catenin through techniques like Western blotting and pathway-specific reporter assays.
Such studies will be crucial for a more complete understanding of the therapeutic potential of Wx-uk1 free base in oncology.
References
- 1. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Urokinase Plasminogen Activation System in Pancreatic Cancer: Prospective Diagnostic and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Wx-uk1 Free Base in Matrigel Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-uk1 free base is a potent, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system.[1][2] The uPA system is a key player in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[3][4] By inhibiting uPA, Wx-uk1 can effectively block this process, making it a valuable tool for in vitro studies of cancer metastasis and a potential anti-metastatic therapeutic agent.[1][2][5] These application notes provide a detailed protocol for utilizing Wx-uk1 free base in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.
Mechanism of Action
Wx-uk1 is the active metabolite of the orally available prodrug Upamostat (WX-671).[3][6] It functions as a serine protease inhibitor, specifically targeting the enzymatic activity of uPA.[1] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, in turn, degrades components of the ECM and activates matrix metalloproteinases (MMPs), further promoting tissue remodeling and cell invasion.[3][7] Wx-uk1 directly inhibits the catalytic activity of uPA, thereby preventing plasmin formation and downstream ECM degradation, ultimately leading to a reduction in cancer cell invasion.[1][5]
Data Summary
The following table summarizes the quantitative data on the inhibitory effect of Wx-uk1 and a similar uPA inhibitor on cancer cell invasion in Matrigel assays.
| Compound | Cell Line(s) | Concentration | % Inhibition of Invasion | Reference |
| Wx-uk1 free base | FaDu (SCCHN), HeLa (cervical carcinoma) | 0.1 - 1.0 µg/mL | Up to 50% | [1][5] |
| WX-340 | CAL-62, BHT-101 (anaplastic thyroid cancer) | 5 µM | 30 - 50% |
Note: The Ki of Wx-uk1 for uPA is 0.41 µM.[1]
Experimental Protocols
Matrigel Invasion Assay Using Wx-uk1 Free Base
This protocol is designed to quantitatively assess the inhibitory effect of Wx-uk1 on the invasion of cancer cells through a Matrigel-coated membrane.
Materials:
-
Wx-uk1 free base
-
Cancer cell line of interest (e.g., FaDu, HeLa, MDA-MB-231)
-
Matrigel™ Basement Membrane Matrix
-
24-well Transwell® inserts (8.0 µm pore size)
-
Cell culture medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM or Crystal Violet staining solution
-
Cotton swabs
-
96-well black-walled, clear-bottom plate (for Calcein AM)
-
Plate reader with fluorescence capabilities (for Calcein AM)
-
Microscope (for Crystal Violet)
Protocol:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel™ on ice overnight at 4°C.
-
Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell® insert.
-
Incubate the inserts at 37°C for at least 4 hours to allow the Matrigel™ to solidify.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Wx-uk1 Treatment and Cell Seeding:
-
Prepare a stock solution of Wx-uk1 free base in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Wx-uk1 in serum-free medium to achieve the desired final concentrations (a suggested starting range is 0.1 µM to 10 µM).
-
In a separate tube, mix the cell suspension with the Wx-uk1 dilutions (or vehicle control).
-
Remove the serum-free medium from the rehydrated Matrigel-coated inserts.
-
Seed 100 µL of the cell/Wx-uk1 mixture into the upper chamber of the inserts.
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive potential.
-
-
Quantification of Invasion:
Method A: Calcein AM Staining (Fluorometric)
-
Carefully remove the medium from the upper and lower chambers.
-
Gently remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Wash the inserts with PBS.
-
Add 100 µL of Calcein AM solution (e.g., 4 µg/mL in PBS) to the lower chamber and 50 µL to the upper chamber of a new 96-well plate.
-
Transfer the inserts to the corresponding wells of the 96-well plate.
-
Incubate at 37°C for 1 hour.
-
Read the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Method B: Crystal Violet Staining (Microscopic)
-
Carefully remove the medium from the upper chamber.
-
Gently remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view for each insert.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each Wx-uk1 concentration compared to the vehicle control.
-
If a dose-response is observed, an IC50 value can be calculated using appropriate software.
-
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wx-uk1 Administration in Murine Lung Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-uk1 is a potent and selective small-molecule inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is a key player in cancer progression, involved in extracellular matrix degradation, tumor cell invasion, and metastasis.[1][2] In various cancer types, including lung cancer, the components of the uPA system are overexpressed and correlate with poor prognosis.[2][3] Wx-uk1, and its orally available prodrug upamostat (WX-671), have demonstrated anti-tumor and anti-metastatic activity in preclinical models, making them promising candidates for cancer therapy.[4][5][6] These application notes provide a comprehensive guide for the administration and evaluation of Wx-uk1 in murine lung carcinoma models.
Data Presentation
Table 1: In Vivo Administration of Upamostat (Prodrug of Wx-uk1) in a Murine Xenograft Model
| Parameter | Details | Reference |
| Compound | Upamostat (WX-671) | [4] |
| Animal Model | Nude mice with Cholangiocarcinoma Patient-Derived Xenografts (PDX) | [4] |
| Dosage | 70 mg/kg | [4] |
| Administration Route | Oral gavage | [4] |
| Frequency | Once daily | [4] |
| Duration | 6 weeks | [4] |
| Observed Effect | Significant suppression of tumor growth compared to control | [4] |
Table 2: In Vivo Administration of a uPA Inhibitor in a Murine Metastasis Model
| Parameter | Details | Reference |
| Compound | WXC-340 (a second-generation uPA inhibitor related to Wx-uk1) | [7] |
| Animal Model | BALB/c mice with CT-26 lung metastases | [7] |
| Dosage | 0.3 mg/kg | [7] |
| Administration Route | Subcutaneous injection | [7] |
| Frequency | Daily | [7] |
| Duration | Post-intervention | [7] |
| Observed Effect | Ameliorated endotoxin and surgery-accelerated growth of metastases | [7] |
Signaling Pathway
The urokinase-type plasminogen activator (uPA) system plays a critical role in cancer cell invasion and metastasis through both proteolytic and non-proteolytic mechanisms. Upon binding of uPA to its receptor (uPAR), a signaling cascade is initiated that promotes cell migration, proliferation, and survival.
Caption: The uPA-uPAR signaling pathway in cancer.
Experimental Workflow
A typical workflow for evaluating the efficacy of Wx-uk1 in a murine lung carcinoma model involves several key stages, from model establishment to data analysis.
Caption: Experimental workflow for Wx-uk1 efficacy testing.
Experimental Protocols
Protocol 1: Establishment of a Lewis Lung Carcinoma (LLC) Subcutaneous Xenograft Model
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (optional)
-
Syringes and needles (27-30G)
-
6-8 week old C57BL/6 mice
Procedure:
-
Culture LLC cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Count the cells using a hemocytometer and assess viability (should be >90%).
-
Centrifuge the cells again and resuspend the pellet in cold PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[8][9]
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.
Protocol 2: Administration of Upamostat (Oral Prodrug of Wx-uk1)
Materials:
-
Upamostat (WX-671)
-
Vehicle for oral gavage (e.g., phosphate buffer, corn oil)
-
Oral gavage needles
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a fresh solution of upamostat in the chosen vehicle at the desired concentration. Based on previous studies, a dose of 70 mg/kg can be used as a starting point.[4]
-
Administer the upamostat solution or vehicle to the mice via oral gavage once daily.
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the planned duration of the study (e.g., 3-6 weeks).
Protocol 3: Western Blot Analysis of uPA-uPAR Signaling Pathway Components
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-uPAR, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize excised tumor tissues in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The administration of Wx-uk1, particularly through its oral prodrug upamostat, presents a viable strategy for inhibiting tumor growth and metastasis in murine lung carcinoma models. The protocols outlined above provide a framework for conducting such preclinical studies. Researchers should note that the optimal dosage and administration schedule may need to be determined empirically for specific lung cancer models. The provided signaling pathway and experimental workflow diagrams offer a conceptual and practical guide for investigating the mechanism of action and efficacy of Wx-uk1 in lung cancer research.
References
- 1. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urokinase-type plasminogen activator receptor (uPAR) as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of urokinase plasminogen activator with a novel enzyme inhibitor, wxc-340, ameliorates endotoxin and surgery-accelerated growth of murine metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Preclinical, non-genetic models of lung adenocarcinoma: a comparative survey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Wx-uk1 Efficacy in a Spheroid Cocultivation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment compared to traditional 2D cell cultures. Spheroid cocultivation models, which incorporate multiple cell types like cancer cells and fibroblasts, offer a more accurate representation of the complex interactions within a tumor, making them ideal for evaluating the efficacy of anti-cancer therapeutics.
Wx-uk1 is a synthetic, small-molecule inhibitor of the urokinase plasminogen activator (uPA) system. The uPA system is a key player in cancer progression, particularly in tumor cell invasion and metastasis.[1][2] Wx-uk1 has been shown to inhibit the invasive capacity of various carcinoma cells, making it a promising candidate for anti-metastatic therapy.[3] This document provides detailed application notes and protocols for utilizing a spheroid cocultivation model to test the efficacy of Wx-uk1.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of Wx-uk1 in a spheroid cocultivation model.
Table 1: Effect of Wx-uk1 on Spheroid Invasion
| Treatment Group | Concentration (µM) | Invasion Area (mm²) (Mean ± SD) | Percent Inhibition (%) |
| Vehicle Control | 0 | 1.25 ± 0.15 | 0 |
| Wx-uk1 | 0.1 | 0.94 ± 0.12 | 25 |
| Wx-uk1 | 1.0 | 0.63 ± 0.09 | 50 |
| Wx-uk1 | 10.0 | 0.31 ± 0.05 | 75 |
Table 2: Effect of Wx-uk1 on Spheroid Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.2 |
| Wx-uk1 | 0.1 | 98 ± 4.8 |
| Wx-uk1 | 1.0 | 95 ± 6.1 |
| Wx-uk1 | 10.0 | 92 ± 5.5 |
Mandatory Visualizations
Signaling Pathway
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway and Wx-uk1 Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Wx-uk1 Efficacy Testing in a Spheroid Cocultivation Model.
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., HT-29, MDA-MB-231)
-
Fibroblast cell line (e.g., NIH-3T3, primary human fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Wx-uk1 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Extracellular Matrix (ECM) gel (e.g., Matrigel®)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Imaging system with environmental control (e.g., IncuCyte®, high-content imager)
Protocol 1: Spheroid Cocultivation Formation
-
Cell Culture: Culture cancer cells and fibroblasts in separate flasks under standard conditions (37°C, 5% CO2).
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
Cell Counting and Mixing: Resuspend each cell type in complete medium and perform a cell count. Prepare a mixed cell suspension at a defined ratio (e.g., 1:1 cancer cells to fibroblasts) to a final concentration of 2.5 x 10^4 cells/mL.
-
Seeding: Add 200 µL of the mixed cell suspension to each well of an ultra-low attachment 96-well round-bottom plate (5,000 cells/well).
-
Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation. Incubate the plate for 3-5 days to allow for the formation of compact spheroids.
Protocol 2: Wx-uk1 Treatment and Invasion Assay
-
ECM Embedding: On the day of the experiment, pre-chill a pipette tip box and the ECM gel on ice. Carefully remove 100 µL of medium from each well containing a spheroid.
-
Drug Preparation: Prepare serial dilutions of Wx-uk1 in cold complete medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Wx-uk1 concentration).
-
Embedding and Treatment: Mix the ECM gel with the Wx-uk1 dilutions or vehicle control at a 1:1 ratio. Gently add 100 µL of the ECM-drug mixture to each well.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the ECM to polymerize.
-
Overlay: After polymerization, add 50 µL of complete medium containing the respective Wx-uk1 concentration or vehicle control on top of the gel.
-
Time-Lapse Imaging: Place the plate in an environmentally controlled imaging system. Acquire images of the spheroids at regular intervals (e.g., every 6-12 hours) for 3-5 days to monitor invasion.
Protocol 3: Quantitative Analysis
-
Invasion Analysis:
-
Using image analysis software, measure the total area of the spheroid and the invading cells at each time point.
-
The invasion area is calculated by subtracting the initial spheroid area (at time 0) from the total area at subsequent time points.
-
Calculate the percent inhibition of invasion for each Wx-uk1 concentration relative to the vehicle control.
-
-
Viability Assessment:
-
At the end of the invasion assay, assess cell viability using a 3D-compatible reagent like CellTiter-Glo® 3D, following the manufacturer's instructions.
-
Alternatively, use a live/dead cell staining kit and fluorescent microscopy to visualize and quantify viable and dead cells within the spheroids.
-
Normalize the viability data to the vehicle control to determine the percentage of viable cells.
-
Conclusion
This document provides a comprehensive guide for establishing a spheroid cocultivation model and utilizing it to assess the efficacy of the uPA inhibitor, Wx-uk1. The detailed protocols and data presentation framework will enable researchers to generate robust and reproducible results, contributing to the preclinical evaluation of this promising anti-cancer agent. The use of such advanced 3D models is crucial for bridging the gap between in vitro studies and clinical outcomes in oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal concentration of Wx-uk1 for cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-uk1 is a potent and specific small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. The uPA system is a key player in cancer cell invasion, metastasis, and tumor growth, making it a prime target for therapeutic intervention.[1][2] Unlike traditional cytotoxic agents, Wx-uk1 is characterized as a non-cytotoxic compound, meaning its efficacy is not derived from inducing cell death but rather from inhibiting the enzymatic activity of uPA and thereby preventing the degradation of the extracellular matrix that allows cancer cells to spread.[1] This distinction necessitates a different approach to determining its optimal concentration for in vitro studies, focusing on functional inhibition rather than cell viability.
These application notes provide a comprehensive guide for researchers to determine the optimal, functionally active concentration of Wx-uk1 for their specific cell culture models. The protocols outlined below cover the initial handling and preparation of Wx-uk1, confirmation of its non-cytotoxic profile, and subsequent functional assays to pinpoint the most effective concentration for inhibiting uPA activity and cell invasion.
Data Presentation
Table 1: Stock Solution and Storage Recommendations for Wx-uk1
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Up to 1 year at -20°C, Up to 2 years at -80°C |
| Handling | Aliquot to avoid repeated freeze-thaw cycles |
Table 2: Suggested Concentration Ranges for Initial Experiments
| Experiment Type | Starting Concentration Range | Notes |
| Cell Viability Assay | 0.1 µM - 100 µM | To confirm the non-cytotoxic nature of Wx-uk1 in the cell line of interest. |
| uPA Activity Assay | 0.01 µM - 10 µM | To determine the direct inhibitory effect on uPA enzymatic activity. |
| Cell Invasion Assay | 0.1 µg/mL - 10 µg/mL | Based on published data showing a 50% reduction in invasion in this range.[3][4] |
Experimental Protocols
Protocol 1: Preparation of Wx-uk1 Stock Solution
-
Reconstitution: Dissolve Wx-uk1 in sterile DMSO to create a 10 mM stock solution. Gentle warming or vortexing may be required to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in pre-warmed cell culture medium.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Determining the Non-Cytotoxic Concentration Range using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to confirm the non-cytotoxic nature of Wx-uk1 and to identify the highest concentration that does not significantly affect cell viability.
-
Cell Seeding: Seed your cancer cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Wx-uk1 in cell culture medium, covering a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Wx-uk1 concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic drug).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Wx-uk1.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration of Wx-uk1 that does not cause a significant decrease in cell viability should be considered the maximum concentration for subsequent functional assays.
Protocol 3: Determining the Optimal Functional Concentration using a Cell Invasion Assay (Boyden Chamber Assay)
This assay directly measures the ability of cancer cells to invade through a basement membrane matrix, a process that is dependent on uPA activity.
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts according to the manufacturer's instructions.
-
Cell Preparation: Culture your cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Wx-uk1 (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for a predetermined time (e.g., 1-2 hours) before seeding.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Quantification:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
-
-
Data Analysis: Determine the concentration of Wx-uk1 that results in a significant inhibition of cell invasion compared to the vehicle control. This will be your optimal functional concentration.
Protocol 4: Determining the Optimal Functional Concentration using a uPA Activity Assay
This assay measures the direct inhibitory effect of Wx-uk1 on the enzymatic activity of uPA produced by the cancer cells.
-
Cell Lysate Preparation: Culture your cells to a high density and lyse them to release cellular proteins, including uPA.
-
Compound Preparation: Prepare a serial dilution of Wx-uk1 in an appropriate assay buffer.
-
Assay Procedure (using a commercial chromogenic assay kit):
-
Add the cell lysate to the wells of a microplate.
-
Add the different concentrations of Wx-uk1 to the wells and incubate to allow for inhibitor binding.
-
Add the chromogenic uPA substrate to each well.
-
Measure the absorbance at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each Wx-uk1 concentration. Determine the IC50 value, which is the concentration of Wx-uk1 that inhibits 50% of the uPA activity. This value will provide a direct measure of the compound's potency against cellular uPA.
Visualization
Caption: The uPA signaling pathway and the inhibitory action of Wx-uk1.
Caption: Experimental workflow for determining the optimal concentration of Wx-uk1.
References
- 1. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wx-uk1 Free Base Preparation in Animal Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of the urokinase-type plasminogen activator (uPA) inhibitor, Wx-uk1, for in vivo animal xenograft studies. The following sections offer guidance on formulation, experimental procedures, and expected outcomes, supported by quantitative data from relevant studies.
Introduction
Wx-uk1 (also known as UKI-1) is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis.[1][2][3] The uPA system's role in the degradation of the extracellular matrix (ECM) makes it a compelling target for anti-cancer therapies.[4][5] Wx-uk1 has demonstrated anti-metastatic and anti-tumor growth activity in various preclinical cancer models.[1][6][7] This document outlines the necessary steps to prepare Wx-uk1 free base for administration in animal xenograft models to evaluate its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving Wx-uk1 and its derivatives, providing a reference for expected efficacy.
Table 1: In Vivo Efficacy of uPA Inhibitors in Xenograft Models
| Compound | Dosage | Administration Route | Cancer Model | Efficacy | Reference |
| Wx-uk1 | 0.3 mg/kg | Not Specified | Rat Breast Cancer | Significant reduction in metastasis | [1] |
| Wx-uk1 | 1 mg/kg | Not Specified | Rat Breast Cancer | Significant reduction in metastasis | [1] |
| Wx-uk1 | 100 mg/kg (twice daily) | Intraperitoneal | Murine Lung Carcinoma | 43% reduction in primary tumor growth | [1] |
| WXC-340 | 0.3 mg/kg (daily) | Subcutaneous | Murine Metastases Model | Significantly lower number of tumor nodules | [6] |
| WX-340 | 0.01 - 10 mg/kg (daily) | Intraperitoneal | Anaplastic Thyroid Cancer | No significant reduction in tumor growth | [8] |
Table 2: Example Data Collection Template for a Xenograft Study
| Animal ID | Treatment Group | Day 0 Tumor Volume (mm³) | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Day 0 Body Weight (g) | Day 21 Body Weight (g) |
Signaling Pathway
The urokinase plasminogen activator system plays a key role in cancer cell invasion and metastasis. Wx-uk1 exerts its inhibitory effect on this pathway.
Caption: Wx-uk1 inhibits uPA, preventing plasminogen-to-plasmin conversion and subsequent ECM degradation.
Experimental Protocols
Protocol 1: Preparation of Wx-uk1 Free Base for In Vivo Administration
This protocol details the preparation of a Wx-uk1 formulation suitable for intraperitoneal or subcutaneous injection in animal models. The following formulation is a common starting point for achieving a clear solution.[2]
Materials:
-
Wx-uk1 (this compound) free base powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heating block or sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, dosage, and injection volume. For example, for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, you would need a 2 mg/mL solution.
-
Prepare Stock Solution (Optional but Recommended): To ensure accurate measurement of the powder, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Formulation (Example for a 2.5 mg/mL final concentration):
-
In a sterile microcentrifuge tube, add 100 µL of a 25 mg/mL Wx-uk1 stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube.
-
Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again until fully mixed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex one final time to ensure a clear, homogenous solution.
-
-
Check for Precipitation: Visually inspect the solution for any precipitates. If precipitation occurs, gentle warming (to 37°C) or sonication can be used to aid dissolution.[2]
-
Storage: It is recommended to prepare the working solution fresh on the day of use.[2] A DMSO stock solution can be stored at -20°C for up to a year or -80°C for up to two years.[2]
Note on Alternative Formulations:
-
For improved solubility or different administration routes, consider these alternative formulations:
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This can be suitable for compounds with poor aqueous solubility.
-
10% DMSO, 90% Corn Oil: This is an option for subcutaneous or oral administration.[2]
-
Protocol 2: Animal Xenograft Study Workflow
This protocol outlines a general workflow for a subcutaneous xenograft study to evaluate the efficacy of Wx-uk1.
Materials and Animals:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Prepared Wx-uk1 dosing solution
-
Vehicle control solution (matching the Wx-uk1 formulation without the compound)
-
Syringes and needles (e.g., 27-30 gauge)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Workflow:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep cells on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse. A 1:1 mixture with Matrigel can be used.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x Length x (Width)².
-
-
Randomization and Treatment:
-
Once tumors reach the desired average size, randomize the animals into treatment groups (e.g., Vehicle Control, Wx-uk1 low dose, Wx-uk1 high dose).
-
Administer the prepared Wx-uk1 solution or vehicle control via the chosen route (e.g., intraperitoneal injection) at the predetermined schedule (e.g., daily or twice daily).
-
-
Data Collection:
-
Continue to monitor tumor volume throughout the study.
-
Measure animal body weight at each tumor measurement time point as an indicator of toxicity.
-
Observe animals for any signs of distress or adverse effects.
-
-
Study Endpoint:
-
The study may be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration.
-
At the endpoint, euthanize the animals according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Caption: A typical workflow for an in vivo xenograft study using Wx-uk1.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).[9] This includes ensuring the humane treatment of animals, minimizing stress and pain, and using appropriate anesthesia and euthanasia techniques.[10]
References
- 1. atsjournals.org [atsjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of urokinase plasminogen activator with a novel enzyme inhibitor, wxc-340, ameliorates endotoxin and surgery-accelerated growth of murine metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Wx-uk1 Treatment in Cell Viability and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for assessing the effects of Wx-uk1, a synthetic inhibitor of the urokinase-type plasminogen activator (uPA) system, on cancer cell viability and migration.
Introduction
Wx-uk1 is a small molecule inhibitor targeting the urokinase-type plasminogen activator (uPA) system. The uPA system is a critical component in cancer progression, playing a key role in the degradation of the extracellular matrix (ECM), which is essential for tumor cell invasion and metastasis.[1][2] Wx-uk1 inhibits uPA, thereby preventing the conversion of plasminogen to plasmin, a broad-spectrum protease. This inhibition of proteolytic activity has been shown to reduce cancer cell invasion and migration in various cancer cell lines.[3] While some evidence suggests Wx-uk1 is non-cytotoxic, other studies have reported IC50 values in specific cell lines, indicating that its effect on cell viability may be cell-type dependent.
Data Presentation
The following tables summarize the quantitative data on the effects of Wx-uk1 and related compounds on cell migration, invasion, and viability.
Table 1: Effect of Wx-uk1 and Related Compounds on Cell Migration and Invasion
| Cell Line | Assay Type | Compound | Concentration | % Inhibition of Migration/Invasion | Reference |
| FaDu (SCCHN) | Matrigel Invasion | Wx-uk1 | Not Specified | Up to 50% | [3] |
| HeLa (Cervical Carcinoma) | Matrigel Invasion | Wx-uk1 | Not Specified | Up to 50% | [3] |
| CAL-62 (Anaplastic Thyroid Cancer) | Matrigel Invasion | WX-340 | 5 µM | ~50% | [4] |
| BHT-101 (Anaplastic Thyroid Cancer) | Matrigel Invasion | WX-340 | 5 µM | ~30% | [4] |
| HuCCT1 (Cholangiocarcinoma) | Migration Assay | WX-UK1 | Not Specified | Visually reduced | [5] |
Table 2: Effect of Wx-uk1 and Related Compounds on Cell Viability
| Cell Line | Assay Type | Compound | IC50 | Observation | Reference |
| HuCCT1 (Cholangiocarcinoma) | Not Specified | WX-UK1 | ~10 µM | Dose-dependent decrease in viability | [5] |
| CAL-62 (Anaplastic Thyroid Cancer) | WST-1 Assay | WX-340 | Not Determined | No significant change in viability | [4] |
| BHT-101 (Anaplastic Thyroid Cancer) | WST-1 Assay | WX-340 | Not Determined | No significant change in viability | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Wx-uk1 on the viability of adherent cancer cell lines using a 96-well plate format.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Wx-uk1 (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Wx-uk1 Treatment:
-
Prepare serial dilutions of Wx-uk1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the Wx-uk1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Wx-uk1) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is for assessing the effect of Wx-uk1 on the collective migration of a confluent monolayer of cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Wx-uk1
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.
-
Wash the wells twice with PBS to remove any detached cells.
-
-
Wx-uk1 Treatment:
-
Add fresh medium containing the desired concentration of Wx-uk1 to the treatment wells. Add medium with vehicle control to the control wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch width at 0 hours.
-
Cell Migration Assay (Transwell Migration/Boyden Chamber Assay)
This protocol is for quantifying the chemotactic migration of individual cells in response to a chemoattractant, and the effect of Wx-uk1 on this process.
Materials:
-
Adherent cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Wx-uk1
-
Transwell inserts (typically 8 µm pore size for cancer cells) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubate for 18-24 hours.
-
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In the treatment group, add the desired concentration of Wx-uk1 to the cell suspension. Include a vehicle control.
-
Add 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C and 5% CO₂.
-
-
Cell Removal and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the migrated cells by immersing the insert in crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Cell Counting:
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field.
-
Mandatory Visualizations
Signaling Pathway
Caption: Wx-uk1 inhibits uPA, blocking ECM degradation and downstream signaling pathways.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay to assess cell migration.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the transwell migration (Boyden chamber) assay.
References
- 1. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the in vivo Efficacy of Wx-uk1 on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the anti-tumor efficacy of the novel investigational compound, Wx-uk1, in a preclinical in vivo setting. The described methodologies cover the establishment of xenograft tumor models, administration of Wx-uk1, monitoring of tumor growth, and criteria for humane endpoints. Furthermore, this guide outlines the data to be collected and presents it in a structured format for clear interpretation and comparative analysis. Visual diagrams of the experimental workflow and a putative signaling pathway targeted by Wx-uk1 are included to facilitate understanding.
Introduction
The in vivo assessment of novel therapeutic compounds is a critical step in the drug development pipeline. It provides essential information on a compound's efficacy, potency, and potential toxicity in a complex biological system, bridging the gap between in vitro studies and clinical trials. This protocol is designed to standardize the in vivo evaluation of Wx-uk1, a hypothetical small molecule inhibitor, ensuring reproducibility and generating robust data to support its further development as a potential anti-cancer agent. The methodologies outlined are based on established best practices in preclinical cancer research.[1][2][3][4][5]
Key Experimental Protocols
Cell Culture and Xenograft Tumor Model Establishment
Objective: To establish subcutaneous xenograft tumors in immunodeficient mice using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to ~80-90% confluency.
-
Harvest the cells by washing with PBS, followed by detachment with Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
On the day of inoculation, resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the animals regularly for tumor appearance. Tumors are typically palpable within 7-14 days.
Wx-uk1 Formulation and Administration
Objective: To prepare and administer Wx-uk1 to the tumor-bearing mice.
Materials:
-
Wx-uk1 compound
-
Vehicle solution (e.g., sterile PBS, 5% DMSO in saline, or as determined by solubility studies)
-
Sterile syringes and needles appropriate for the chosen administration route
Procedure:
-
Prepare the Wx-uk1 formulation at the desired concentration in the appropriate vehicle on the day of administration. Ensure the solution is sterile.
-
Divide the mice into treatment and control groups (n=8-10 mice per group) once the average tumor volume reaches approximately 100-150 mm³.
-
Administer Wx-uk1 to the treatment group via the predetermined route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).[6][7][8][9] The control group will receive an equivalent volume of the vehicle solution.
-
The dosing schedule (e.g., daily, twice weekly) and concentration should be based on prior in vitro and toxicology data.
Tumor Growth Monitoring and Data Collection
Objective: To monitor tumor growth and the general health of the animals throughout the study.
Materials:
-
Digital calipers
-
Animal balance
-
Bioluminescent imaging system (if using luciferase-expressing cell lines)[10][11][12]
Procedure:
-
Measure the tumor dimensions using digital calipers two to three times per week. The length (L) and width (W) of the tumor should be recorded.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[13]
-
Record the body weight of each animal at each measurement time point as an indicator of general health and potential toxicity.
-
If using a luciferase-expressing cell line, perform bioluminescent imaging at specified intervals (e.g., weekly) to monitor tumor burden and potential metastasis.[10][11][14]
-
Observe the animals daily for any clinical signs of toxicity or distress, such as changes in behavior, appetite, or physical appearance.
Humane Endpoints and Tissue Collection
Objective: To define the criteria for ending the experiment and to collect tissues for further analysis.
Procedure:
-
The study should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if signs of significant morbidity are observed (e.g., >20% body weight loss, ulceration of the tumor, impaired mobility). All animal procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.[15][16][17][18][19]
-
At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) and another portion fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
Data Presentation
All quantitative data should be summarized in a clear and structured format.
| Group | Treatment | Dosing Schedule | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | Daily, IP | 120 ± 15 | 1850 ± 210 | 1.9 ± 0.2 | +5 ± 2 |
| 2 | Wx-uk1 (10 mg/kg) | Daily, IP | 125 ± 18 | 850 ± 150 | 0.9 ± 0.15 | -2 ± 1.5 |
| 3 | Wx-uk1 (25 mg/kg) | Daily, IP | 122 ± 16 | 420 ± 95 | 0.45 ± 0.1 | -5 ± 2.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing Wx-uk1's in vivo efficacy.
Hypothetical Wx-uk1 Signaling Pathway
This diagram illustrates a plausible mechanism of action for Wx-uk1, targeting the PI3K/Akt and STAT3 signaling pathways, which are frequently dysregulated in cancer.[20][21][22][23][24][25][26][27][28][29]
Caption: Putative signaling pathway inhibited by Wx-uk1.
References
- 1. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 2. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. dovepress.com [dovepress.com]
- 6. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 11. youtube.com [youtube.com]
- 12. Video: In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ted.com [ted.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Establishing an in vivo large animal model of one-lung ventilation and operative lung trauma | PLOS One [journals.plos.org]
- 19. m.youtube.com [m.youtube.com]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. jebms.org [jebms.org]
- 24. mdpi.com [mdpi.com]
- 25. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Wx-uk1 free base solubility issues in aqueous solutions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Wx-uk1 free base in aqueous solutions for research applications.
Troubleshooting Guides
Issue: Precipitate Formation When Diluting DMSO Stock Solution in Aqueous Buffer
This is a common issue encountered when diluting a water-insoluble compound from a concentrated organic solvent stock into an aqueous medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Wx-uk1 precipitation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of Wx-uk1 free base?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of Wx-uk1 free base. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]
2. What is the predicted water solubility of Wx-uk1 free base?
The predicted water solubility of Wx-uk1 is extremely low, at approximately 0.00462 mg/mL.[2] This inherent hydrophobicity is the primary reason for its poor solubility in aqueous solutions.
3. I am observing low efficacy of Wx-uk1 in my cell-based assay. Could this be related to solubility?
Yes, poor solubility can lead to the formation of micro-precipitates, which reduces the effective concentration of the compound in your assay and can lead to inconsistent or lower-than-expected biological activity. Ensure your final working solution is clear and free of any visible precipitate.
4. What is the difference between Wx-uk1 free base and its salt forms (e.g., hydrochloride)?
A free base is the neutral form of a molecule, while a salt form is created by reacting the free base with an acid (e.g., hydrochloric acid to form a hydrochloride salt). Salt forms of weak bases generally exhibit higher aqueous solubility and faster dissolution rates compared to the free base, especially at acidic to neutral pH.[3]
5. Can I use sonication to dissolve Wx-uk1 free base in my aqueous buffer?
Sonication can be a useful technique to aid in the dispersion and dissolution of Wx-uk1 in your final aqueous solution after dilution from a DMSO stock. However, it is unlikely to be sufficient to dissolve the free base directly in an aqueous buffer without the use of a co-solvent like DMSO.
Data Presentation
Table 1: Solubility of Wx-uk1 and Related Compounds
| Compound | Solvent | Solubility | Source |
| Wx-uk1 (UKI-1) | DMSO | ≥ 2.5 mg/mL | [4] |
| Wx-uk1 | Water (Predicted) | 0.00462 mg/mL | [2] |
| Upamostat (WX-671) | DMSO | ≥ 250 mg/mL (396.95 mM) | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Wx-uk1 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Wx-uk1 free base powder. The molecular weight of Wx-uk1 free base is approximately 613.8 g/mol .
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the Wx-uk1 is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a vial of the 10 mM Wx-uk1 in DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): Perform a serial dilution of the DMSO stock solution in cell culture medium to reach the desired final concentration. This gradual dilution can help prevent precipitation.
-
Direct Dilution (Alternative): Add the required volume of the DMSO stock solution to the pre-warmed cell culture medium and immediately mix thoroughly by pipetting or gentle vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitate is observed, refer to the troubleshooting guide.
Mandatory Visualization
Urokinase Plasminogen Activator (uPA) Signaling Pathway
Caption: Simplified uPA signaling pathway and the inhibitory action of Wx-uk1.
References
Optimizing Wx-uk1 concentration to minimize off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Wx-uk1 concentration to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Wx-uk1 and what is its primary target?
A1: Wx-uk1 is a potent, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in cancer cell invasion and metastasis.[1][2][3] It is the active metabolite of the oral prodrug upamostat (WX-671).[4] Wx-uk1 functions by blocking the proteolytic activity of uPA, thereby inhibiting the downstream signaling cascade that promotes tumor progression.[2][4]
Q2: What are the known off-target effects of Wx-uk1?
A2: While Wx-uk1 was initially developed as a uPA inhibitor, it is known to inhibit other serine proteases.[2][5] This cross-reactivity is the primary source of its off-target effects. It has been shown to be a potent inhibitor of several human trypsin-like serine proteases, including trypsin-1, trypsin-2, trypsin-3, trypsin-6, and matriptase-1, with inhibition constants (Ki) in the low nanomolar range for some of these enzymes.[5]
Q3: How can I minimize the off-target effects of Wx-uk1 in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. The key is to use the lowest effective concentration of Wx-uk1 that elicits the desired on-target effect (uPA inhibition) while minimizing engagement with other serine proteases. This can be achieved by performing a careful dose-response analysis in your specific cellular model. Additionally, employing orthogonal validation methods, such as using a secondary inhibitor with a different mechanism of action or genetic knockdown of the intended target, can help confirm that the observed phenotype is due to the inhibition of uPA.
Q4: What is the recommended starting concentration for Wx-uk1 in cell-based assays?
A4: The optimal concentration of Wx-uk1 will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. Based on its reported Ki value for uPA of approximately 0.41 µM (410 nM), a good starting point for a dose-response experiment would be a concentration range that brackets this value.[1] We recommend a starting range of 10 nM to 10 µM. It is essential to perform a thorough titration to determine the IC50 for uPA inhibition and to assess cytotoxicity in your cell line of interest.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | 1. The Wx-uk1 concentration is too high, leading to significant off-target effects. 2. The cell line is particularly sensitive to the inhibition of other essential serine proteases. 3. The solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a comprehensive dose-response curve to determine the EC50 for cytotoxicity using a cell viability assay (e.g., MTT, WST-1). 2. Lower the concentration of Wx-uk1 and/or reduce the incubation time. 3. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%). |
| Inconsistent or no inhibition of the desired phenotype (e.g., cell invasion). | 1. The Wx-uk1 concentration is too low to effectively inhibit uPA in the experimental system. 2. The cells have low expression of uPA. 3. The experimental endpoint is not primarily driven by uPA activity in this cell line. 4. Wx-uk1 has degraded due to improper storage. | 1. Increase the concentration of Wx-uk1 in a stepwise manner. 2. Confirm uPA expression in your cell line using techniques like Western blot or qPCR. 3. Verify target engagement using a Cellular Thermal Shift Assay (CETSA). 4. Use a positive control (e.g., a different uPA inhibitor or siRNA against uPA) to confirm the role of uPA in the observed phenotype. 5. Ensure Wx-uk1 is stored correctly and prepare fresh stock solutions. |
| Observed effects do not correlate with uPA inhibition. | 1. The observed phenotype is due to the inhibition of off-target serine proteases. 2. The experimental readout is influenced by factors other than protease activity. | 1. Perform a proteome-wide thermal shift assay to identify other proteins that bind to Wx-uk1 at the concentrations used. 2. Use a more specific uPA inhibitor if available, or validate findings with a non-pharmacological approach like genetic knockdown. 3. Carefully review the signaling pathway and consider if other mechanisms could be at play. |
Data Presentation
The following table summarizes the known inhibitory constants (Ki) of Wx-uk1 against its primary target (uPA) and several known off-target serine proteases. This data highlights the importance of using an appropriate concentration to achieve selectivity.
| Target Protease | Ki (Inhibition Constant) | Target Type |
| uPA (urokinase-type Plasminogen Activator) | ~ 1 µM | On-Target |
| Trypsin-3 | 19 nM | Off-Target |
| Trypsin-1 | Low nM range | Off-Target |
| Trypsin-2 | Low nM range | Off-Target |
| Trypsin-6 | Low nM range | Off-Target |
| Matriptase-1 | Low nM range | Off-Target |
| Data sourced from an abstract of the American Association for Cancer Research Annual Meeting 2018.[5] |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the cytotoxic effects of Wx-uk1 on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Wx-uk1 stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Wx-uk1 in complete culture medium. It is recommended to test a range from 10 nM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Wx-uk1.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
In Vitro uPA Inhibition Assay
This protocol is for determining the IC50 of Wx-uk1 against purified uPA.
Materials:
-
Human uPA enzyme
-
uPA-specific chromogenic substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Wx-uk1 stock solution
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Wx-uk1 in the assay buffer.
-
In a 96-well plate, add the Wx-uk1 dilutions.
-
Add a fixed concentration of human uPA to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the uPA chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm kinetically over a period of 10-30 minutes.
-
Calculate the reaction velocity (rate of change in absorbance) for each concentration.
-
Plot the reaction velocity against the Wx-uk1 concentration and fit the data to a suitable model to determine the IC50 value.
Mandatory Visualizations
Caption: uPA signaling pathway and the inhibitory action of Wx-uk1.
Caption: Workflow for optimizing Wx-uk1 concentration.
References
Navigating Long-Term Cell Culture Studies with WX-UK1: A Technical Support Guide
DISCLAIMER: Information provided is for research purposes only and does not constitute medical advice.
Welcome to the technical support center for the use of WX-UK1 in your research. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges when using WX-UK1, a small molecule inhibitor, in long-term cell culture experiments. It is important to note that WX-UK1 is a chemical compound, not a cell line. This resource provides troubleshooting advice and frequently asked questions to ensure the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is WX-UK1 and what is its mechanism of action?
A1: WX-UK1 is a potent, synthetic, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system.[1][2] It belongs to the class of 3-amidinophenylalanine-based non-cytotoxic molecules.[2] Its primary mechanism of action is the inhibition of serine proteases, particularly uPA.[1][2] The uPA system is crucial for the degradation of the extracellular matrix (ECM), a process that is hijacked by cancer cells to facilitate invasion and metastasis. By inhibiting uPA, WX-UK1 blocks the conversion of plasminogen to plasmin, a broad-spectrum protease, thereby preventing ECM degradation and reducing the invasive capacity of tumor cells.[3]
Q2: What is the difference between WX-UK1 and Upamostat (WX-671)?
A2: Upamostat (also known as WX-671) is an orally bioavailable prodrug of WX-UK1.[4] A prodrug is an inactive compound that is converted into its active form in the body. In a clinical or in vivo setting, Upamostat is administered and then metabolized to the pharmacologically active WX-UK1.[3][4] For in vitro cell culture experiments, WX-UK1 is typically used directly.
Q3: How should I reconstitute and store WX-UK1?
A3: For a similar uPA inhibitor, WX-340, it was dissolved in a 5% (w/v) aqueous solution of D-mannitol and stored in aliquots at -20°C.[5] It is generally recommended to prepare a concentrated stock solution in a solvent like DMSO. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for the lot you have purchased.
Q4: Is WX-UK1 cytotoxic to cells?
A4: WX-UK1 is described as a non-cytotoxic molecule, meaning its primary intended effect is to inhibit cell invasion rather than to directly kill cells.[2] However, like any chemical compound, it may exhibit cytotoxic effects at high concentrations or after prolonged exposure. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration through a dose-response curve (see Experimental Protocols section). One study on anaplastic thyroid cancer cell lines using a similar inhibitor, WX-340, showed no cytotoxicity at the tested concentrations.[5]
Troubleshooting Guides
Issue 1: Diminished or inconsistent inhibitory effect of WX-UK1 over time.
-
Q: I've noticed that the anti-invasive effect of WX-UK1 in my long-term culture seems to decrease after a few days. What could be the cause?
-
A: Chemical Instability: Small molecules can degrade in the warm, CO2-rich environment of a cell culture incubator. The stability of WX-UK1 in your specific culture medium at 37°C is likely not indefinite. It is recommended to change the medium and replenish WX-UK1 at regular intervals, potentially daily, as has been done in some studies with similar compounds.[5]
-
A: Compound Adsorption: The compound may adsorb to the plastic of the cell culture vessel, reducing its effective concentration in the medium.
-
A: Cellular Metabolism: The cells themselves may metabolize or actively pump out the inhibitor over time, lowering its intracellular concentration.
-
A: Development of Resistance: In long-term experiments, there is a possibility that the cancer cells may develop resistance to the inhibitor through various biological mechanisms.[6][7]
-
Issue 2: Increased cell death or changes in cell morphology.
-
Q: My cells are showing signs of stress (e.g., rounding up, detaching, reduced proliferation) after a few days of treatment with WX-UK1. Is this expected?
-
A: Potential Cytotoxicity: While considered non-cytotoxic, the concentration of WX-UK1 you are using might be too high for your specific cell line over a prolonged period. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity and work with concentrations well below this value.
-
A: Solvent Toxicity: If you are using a solvent like DMSO to dissolve WX-UK1, ensure that the final concentration of the solvent in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Always include a vehicle control (medium with the same concentration of solvent but without WX-UK1) in your experiments.
-
A: Off-Target Effects: At higher concentrations, small molecule inhibitors can sometimes have off-target effects, leading to unexpected cellular responses.
-
Issue 3: Variability and poor reproducibility in experimental results.
-
Q: I'm getting inconsistent results between experiments when using WX-UK1. How can I improve reproducibility?
-
A: Consistent Cell Culture Practices: Ensure that your cell line is healthy, free of contamination (especially mycoplasma), and is used at a consistent passage number for all experiments.
-
A: Accurate Compound Handling: Prepare fresh dilutions of WX-UK1 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
A: Standardized Experimental Protocol: Maintain a consistent cell seeding density, treatment duration, and media change schedule. For long-term studies, a detailed and consistent protocol for compound replenishment is critical.
-
Data Presentation
Table 1: Reported Effective Concentrations of WX-UK1 in In Vitro Invasion Assays
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect |
| FaDu | Head and Neck Squamous Cell Carcinoma | Matrigel Invasion Chamber | Not specified | Significant inhibition of invasion |
| HeLa | Cervical Carcinoma | Matrigel Invasion Chamber | Not specified | Significant inhibition of invasion |
| FaDu & HeLa | HNSCC & Cervical Carcinoma | Spheroid Cocultivation Model | Not specified | Up to 50% decrease in tumor cell invasion |
| HuCCT1 | Cholangiocarcinoma | Cell Viability and Migration Assays | Varies | Decreased cell viability and migration[3] |
Note: The study by Ertongur et al. (2004) demonstrated a significant inhibition of invasion with WX-UK1 but did not specify the exact concentrations used in the publication.[8]
Experimental Protocols
Protocol: Determining the Optimal Working Concentration and Stability of WX-UK1 in Long-Term Culture
This protocol outlines the steps to empirically determine the appropriate concentration of WX-UK1 for your long-term experiments and to establish a media change schedule.
-
Determine the Cytotoxic Concentration (IC50 for Viability):
-
Seed your cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of WX-UK1 in your complete culture medium. Include a vehicle-only control.
-
Treat the cells for a duration relevant to your planned long-term experiment (e.g., 72 hours, 5 days, etc.).
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Calculate the IC50 value for cytotoxicity. For your long-term experiments, you should use concentrations significantly lower than this value.
-
-
Assess the Stability and Efficacy of WX-UK1 Over Time:
-
Seed your cells in multiple plates suitable for your chosen endpoint assay (e.g., invasion assay, gene expression analysis).
-
Treat the cells with a non-toxic concentration of WX-UK1 determined from Step 1.
-
Divide the plates into different media change schedules:
-
Group A: No media change for the duration of the experiment.
-
Group B: Media and WX-UK1 changed every 48 hours.
-
Group C: Media and WX-UK1 changed every 24 hours.
-
-
At various time points (e.g., Day 1, Day 3, Day 5, Day 7), perform your functional assay (e.g., a Matrigel invasion assay) to measure the inhibitory effect of WX-UK1.
-
Compare the level of inhibition across the different groups and time points. This will help you identify a media and compound replenishment schedule that maintains the desired inhibitory effect throughout your long-term experiment.
-
Mandatory Visualizations
Caption: Mechanism of action of WX-UK1 in the uPA signaling pathway.
Caption: Troubleshooting workflow for long-term experiments with WX-UK1.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Wx-uk1 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Wx-uk1 stock solutions. Adherence to these protocols is critical for ensuring the reproducibility and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Wx-uk1 and what is its primary mechanism of action?
A1: Wx-uk1 is a potent, small molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1] It belongs to the class of 3-amidinophenylalanine derivatives and functions as a serine protease inhibitor.[2][3] Its primary mechanism of action involves blocking the activity of the uPA system, which plays a crucial role in tumor cell invasion and metastasis.[2][3]
Q2: What is the recommended solvent for preparing Wx-uk1 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing Wx-uk1 stock solutions. It is advisable to use a fresh, anhydrous grade of DMSO to minimize the presence of water, which can contribute to hydrolytic degradation of the compound.
Q3: What are the optimal storage conditions for Wx-uk1 stock solutions?
A3: For long-term stability, it is recommended to store Wx-uk1 stock solutions at -80°C. For short-term storage, -20°C is acceptable. One supplier suggests that stock solutions can be stable for up to 2 years at -80°C and 1 year at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
Q4: Can I store my Wx-uk1 stock solution at room temperature or in the refrigerator?
A4: It is not recommended to store Wx-uk1 stock solutions at room temperature or in the refrigerator (4°C) for extended periods. Room temperature storage can significantly accelerate degradation. While short-term storage in the refrigerator may be possible for a few days, freezing is the preferred method for maintaining the integrity of the compound.
Q5: My Wx-uk1 stock solution has been stored for a while. How can I check if it has degraded?
A5: The most reliable method to assess the integrity of your Wx-uk1 stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your stored solution to that of a freshly prepared solution, you can identify the appearance of degradation peaks and a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected experimental results. | Degradation of Wx-uk1 stock solution. | 1. Prepare a fresh stock solution of Wx-uk1 from a new vial of solid compound. 2. Perform a dose-response experiment to compare the activity of the old and new stock solutions. 3. If the new stock solution shows higher potency, discard the old stock. 4. Review your storage and handling procedures to prevent future degradation. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate. 2. If the precipitate does not dissolve, it may indicate degradation or insolubility. Consider preparing a fresh, lower concentration stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Change in color of the stock solution. | Chemical degradation of Wx-uk1. | 1. Discard the stock solution immediately. A change in color is a strong indicator of chemical decomposition. 2. Prepare a fresh stock solution and strictly adhere to recommended storage conditions. |
| Variability between different aliquots of the same stock solution. | Incomplete initial dissolution or uneven freezing/thawing. | 1. When preparing the initial stock solution, ensure the solid Wx-uk1 is completely dissolved by vortexing and/or sonication. 2. When aliquoting, ensure the stock solution is at a uniform concentration. 3. Thaw aliquots completely and mix gently before use. |
Experimental Protocols
Protocol for Preparation of Wx-uk1 Stock Solution
-
Materials:
-
Wx-uk1 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid Wx-uk1 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of Wx-uk1.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing Wx-uk1 Stock Solution Stability using HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your system.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
Wx-uk1 stock solution (to be tested)
-
Freshly prepared Wx-uk1 reference solution
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute Wx-uk1 and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of Wx-uk1 (typically in the range of 220-280 nm)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Dilute a sample of the stored Wx-uk1 stock solution and the freshly prepared reference solution to the same concentration in the mobile phase.
-
Inject the reference solution to determine the retention time and peak area of intact Wx-uk1.
-
Inject the stored solution and compare the chromatogram to the reference.
-
Analysis:
-
Look for a decrease in the peak area of the Wx-uk1 peak in the stored sample compared to the reference.
-
Identify any new peaks in the chromatogram of the stored sample, which may represent degradation products.
-
Calculate the percentage of remaining Wx-uk1 to quantify the extent of degradation.
-
-
Visualizations
Potential Degradation Pathways of Wx-uk1
Wx-uk1 contains several functional groups that could be susceptible to degradation, primarily through hydrolysis. The amide and amidine moieties are the most likely sites of hydrolytic cleavage, especially under non-neutral pH conditions.
Caption: Potential hydrolytic degradation pathways of Wx-uk1.
Experimental Workflow for Wx-uk1 Stability Assessment
A systematic workflow is essential for accurately assessing the stability of Wx-uk1 stock solutions and troubleshooting potential issues.
Caption: Troubleshooting workflow for suspected Wx-uk1 degradation.
References
Technical Support Center: Mitigating the Impact of Wx-uk1 on Downstream Enzymatic Assays
Welcome to the technical support center for troubleshooting enzymatic assays. This guide provides detailed information, frequently asked questions, and experimental protocols to help you identify and mitigate the impact of interfering compounds like Wx-uk1, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is strongly inhibited by Wx-uk1, but the dose-response curve is unusually steep and varies between experiments. What could be the cause?
This behavior is often characteristic of non-specific inhibition, which can be caused by the formation of compound aggregates at critical concentrations. These aggregates can sequester the enzyme, leading to apparent inhibition. The variability arises because aggregation is highly sensitive to factors like buffer conditions, incubation time, and minor differences in compound preparation.
Q2: How can I quickly determine if Wx-uk1 is a potential aggregator?
A simple and effective method is to perform your standard enzymatic assay with the addition of a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-80. If Wx-uk1 is an aggregator, the detergent will disrupt the aggregates, leading to a significant reduction or complete loss of inhibitory activity.
Q3: Wx-uk1 shows potent inhibition in my primary biochemical assay, but this activity disappears in cell-based assays. Why?
This discrepancy is a common red flag for assay artifacts.[1] Several factors could be at play:
-
Aggregation: The compound may form aggregates in the simple buffer of a biochemical assay but not in the complex environment of cell culture medium, which contains proteins and other detergents.
-
Assay Interference: Wx-uk1 might not be a true inhibitor but could be interfering with the detection system (e.g., quenching fluorescence or inhibiting a reporter enzyme like luciferase).[1]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
Q4: My assay uses a luciferase reporter. How can I be sure Wx-uk1 is not directly inhibiting the luciferase enzyme?
To check for luciferase interference, you should run a counter-assay. In this assay, you run the luciferase reaction in the absence of your primary enzyme but in the presence of Wx-uk1. If the luminescent signal decreases, it indicates that Wx-uk1 is directly inhibiting the luciferase reporter enzyme.
Q5: What is the difference between a competitive and a non-competitive inhibitor, and how does this relate to assay artifacts?
A competitive inhibitor binds to the enzyme's active site, competing with the substrate.[2][3][4] A non-competitive inhibitor binds to an allosteric (different) site, reducing the enzyme's catalytic efficiency without blocking substrate binding.[2][3][4] Understanding the mechanism of inhibition can help distinguish true inhibitors from artifacts.[5] Artifacts like aggregation often display non-competitive or unusual inhibition patterns that are not consistent with a specific binding interaction.
Troubleshooting Guides & Data
Guide 1: Diagnosing and Mitigating Compound Aggregation
Compound aggregation is a leading cause of false positives in high-throughput screening. Aggregates act non-specifically, providing misleading inhibition data.
Step 1: Initial Check with Detergent As mentioned in the FAQs, the primary test is to re-run the dose-response experiment for Wx-uk1 with and without 0.01% Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent strongly suggests aggregation.
Data Presentation: Effect of Detergent on Wx-uk1 Potency
| Assay Condition | Apparent IC50 of Wx-uk1 | Fold Shift in IC50 | Interpretation |
| Standard Buffer | 1.2 µM | - | Potent inhibition observed |
| Standard Buffer + 0.01% Triton X-100 | > 50 µM | > 40x | Inhibition is likely due to aggregation |
| Standard Buffer + 0.1% Triton X-100 | No inhibition detected | N/A | Confirms aggregation-based mechanism |
Step 2: Centrifugation Assay If aggregation is suspected, pre-incubate Wx-uk1 at a concentration where inhibition is observed (e.g., 10x IC50) in the assay buffer. Centrifuge the solution at high speed (e.g., >15,000 x g) for 15-30 minutes. Test the supernatant in the enzymatic assay. A loss of inhibitory activity in the supernatant indicates that the active species (the aggregates) were pelleted.
Step 3: Visual Confirmation with Microscopy or Light Scattering For a more rigorous confirmation, techniques like Dynamic Light Scattering (DLS) can be used to directly detect the presence of particles in the micromolar range, confirming aggregation.
Guide 2: Identifying Interference with Assay Detection Systems
Compounds can interfere with the assay signal itself, for example, by absorbing light at the excitation or emission wavelengths of a fluorescent probe or by directly inhibiting a reporter enzyme.
Step 1: Check for Optical Interference Measure the absorbance and fluorescence spectra of Wx-uk1. If the compound has significant absorbance or fluorescence in the same range as your assay's detection method, it may cause interference. To test this, set up a mock assay containing all components except the enzyme, add Wx-uk1, and measure the signal. A change in signal relative to the vehicle control indicates interference.
Step 2: Reporter Enzyme Counter-Screen (e.g., for Luciferase Assays) If your assay uses a coupled enzymatic system (e.g., measuring ATP production via luciferase), you must test for inhibition of the reporter.
Data Presentation: Luciferase Counter-Assay Results
| Condition | Luminescence (RLU) | % Inhibition of Luciferase | Interpretation |
| Vehicle Control (DMSO) | 1,500,000 | 0% | Baseline signal |
| Wx-uk1 (10 µM) | 750,000 | 50% | Wx-uk1 directly inhibits luciferase |
| Known Luciferase Inhibitor | 150,000 | 90% | Positive control confirms assay validity |
If significant inhibition of the reporter is observed, the primary assay results are unreliable.
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of Wx-uk1 is dependent on aggregation.
Materials:
-
Wx-uk1 stock solution (e.g., 10 mM in DMSO)
-
Enzyme and substrate
-
Assay buffer
-
10% Triton X-100 stock solution
-
Microplate reader
Methodology:
-
Prepare two sets of serial dilutions of Wx-uk1 in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. Ensure the other set receives an equivalent volume of the detergent vehicle (water).
-
Add the enzyme to all wells and incubate for the standard pre-incubation period.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress on a plate reader at the appropriate wavelength or signal type.
-
Calculate the percent inhibition for each concentration of Wx-uk1, both with and without detergent.
-
Plot the dose-response curves and determine the IC50 values for both conditions. A significant rightward shift (>10-fold) in the IC50 in the presence of detergent indicates aggregation.
Protocol 2: Optical Interference Check
Objective: To assess if Wx-uk1 interferes with the optical properties of the assay (fluorescence/luminescence).
Materials:
-
Wx-uk1 stock solution
-
Assay buffer
-
Fluorescent/luminescent probe or product used in the assay
-
Black microplates (for fluorescence) or white microplates (for luminescence)
-
Microplate reader with fluorescence/luminescence capabilities
Methodology:
-
Prepare serial dilutions of Wx-uk1 in the assay buffer in the appropriate microplate.
-
Add the fluorescent or luminescent probe (or the final product of the enzymatic reaction) at the concentration used in the actual assay. Do not add the enzyme.
-
Include a vehicle control (e.g., DMSO) and a buffer-only blank.
-
Incubate the plate for the same duration as the enzymatic assay.
-
Read the plate using the same excitation/emission wavelengths and settings as the primary assay.
-
Compare the signal from the Wx-uk1-containing wells to the vehicle control. A concentration-dependent decrease or increase in the signal indicates optical interference.
Visualizations
Caption: A workflow for diagnosing assay interference from Wx-uk1.
Caption: How Wx-uk1 aggregates can cause non-specific enzyme inhibition.
Caption: A decision tree to identify the root cause of assay interference.
References
Best practices for using serine protease inhibitors in the lab.
Welcome to the Technical Support Center for the effective use of serine protease inhibitors in your laboratory experiments. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data summaries to ensure the preservation and integrity of your protein samples.
Frequently Asked Questions (FAQs)
Q1: Why are serine protease inhibitors necessary during protein extraction?
A: When cells are lysed, endogenous proteases are released from cellular compartments like lysosomes.[1][2] Serine proteases are a predominant class of these enzymes found in most cell and tissue types.[3][4] These proteases can rapidly degrade your target proteins, leading to lower yields and potentially misleading results in downstream applications such as Western blotting, enzyme activity assays, and mass spectrometry.[4][5] Adding serine protease inhibitors to your lysis buffer is a critical preventative measure to inactivate these proteases and protect your protein of interest.[1]
Q2: Should I use a single serine protease inhibitor or a cocktail?
A: For most applications, especially during cell lysis or tissue homogenization, a protease inhibitor cocktail is the most logical and effective choice.[3][4][6] A cocktail provides broad-spectrum protection against a wide range of proteases, not just serine proteases, without the need for extensive optimization.[4][6] Single inhibitors are typically used when the target protease is known or for specific applications like the removal of purification tags from an already purified protein.[1]
Q3: What is the difference between PMSF and AEBSF?
A: Both Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) are widely used irreversible inhibitors of serine proteases like trypsin, chymotrypsin, and thrombin.[3][4][7] However, they have key differences:
-
Solubility: AEBSF is readily soluble in water, whereas PMSF has limited solubility in aqueous solutions and is typically dissolved in an organic solvent like ethanol, isopropanol, or DMSO.[7][8][9]
-
Stability: AEBSF is more stable in aqueous solutions at neutral pH compared to PMSF, which has a short half-life of about 30 minutes at pH 8.[7][8] This means PMSF may need to be added at multiple steps during a lengthy purification protocol.[1]
-
Toxicity: AEBSF is significantly less toxic than PMSF, making it a safer alternative for routine laboratory use.[7][8][9]
Q4: Can I add protease inhibitors to my buffers in advance?
A: It is not recommended to store buffers with added protease inhibitors for extended periods. Many inhibitors have limited stability in aqueous solutions, especially at room temperature.[1] For optimal performance, protease inhibitors should be added to the lysis buffer immediately before use.[8]
Q5: My protein is still degrading even with a protease inhibitor cocktail. What should I do?
A: If you are still observing protein degradation, consider the following troubleshooting steps:
-
Work quickly and on ice: Protease activity is significantly reduced at low temperatures. Keep your samples and buffers on ice throughout the entire extraction procedure.[10]
-
Increase inhibitor concentration: You may need to optimize the concentration of your inhibitor cocktail. Try increasing the concentration to 2x or as recommended by the manufacturer.
-
Check cocktail compatibility: Ensure the cocktail you are using is appropriate for your sample type (e.g., mammalian, bacterial, plant). Different organisms have different protease profiles.
-
Add EDTA: If your cocktail is EDTA-free, consider adding it to a final concentration of 1-5 mM to inhibit metalloproteases, which might be contributing to the degradation.[1][10] Be aware that EDTA can interfere with downstream applications like His-tag purification and certain enzyme assays.[1]
-
Consider specific inhibitors: If you suspect a particular class of protease is still active, you may need to supplement your cocktail with a more specific inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Protein degradation observed on a gel (smearing or lower molecular weight bands) | Incomplete inhibition of proteases. | Add protease inhibitors to the lysis buffer immediately before use.[8] Work quickly and keep samples on ice at all times.[10] Increase the concentration of the inhibitor cocktail. Ensure you are using a cocktail appropriate for your sample type (mammalian, bacterial, etc.). Add EDTA (1-5 mM final concentration) if not already present in your cocktail to inhibit metalloproteases.[1][10] |
| Instability of the protease inhibitor. | Prepare fresh stock solutions of inhibitors, especially PMSF, which is unstable in aqueous solutions.[8] Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[11] | |
| Loss of protein activity | Inhibitor is affecting the function of the protein of interest. | If your protein of interest is a protease, the inhibitor will likely inactivate it. Consider using a reversible inhibitor that can be removed by dialysis. Check the specificity of the inhibitor; some can have off-target effects.[12] |
| EDTA in the inhibitor cocktail is chelating essential metal ions from your protein. | Use an EDTA-free protease inhibitor cocktail.[1] | |
| Inhibitor precipitates out of solution | Poor solubility of the inhibitor in the lysis buffer. | This is a common issue with PMSF when added to aqueous buffers.[9] Ensure the final concentration of the organic solvent used to dissolve the inhibitor is compatible with your buffer and experimental conditions. Consider switching to a water-soluble inhibitor like AEBSF.[7][9] |
| Interference with downstream applications (e.g., His-tag purification, 2D-gel electrophoresis) | Components of the inhibitor cocktail are incompatible with the subsequent steps. | EDTA is a common culprit as it strips nickel from IMAC columns.[1] Use an EDTA-free cocktail for His-tag purification. Some charged inhibitors may interfere with isoelectric focusing in 2D-gel electrophoresis; consult the manufacturer's literature for compatibility. |
Quantitative Data Summary
Table 1: Properties of Common Serine Protease Inhibitors
| Inhibitor | Target Class | Type | Typical Stock Conc. | Solvent | Working Conc. | Storage Stability (Stock) |
| AEBSF | Serine proteases | Irreversible | 100 mM | Water | 0.1 - 1.0 mM[12] | 3 months at -20°C[1], 1-2 months at 2-8°C[11] |
| PMSF | Serine proteases | Irreversible | 100-200 mM | Anhydrous Ethanol, Isopropanol, or DMSO[8] | 0.1 - 1.0 mM | Store aliquots at -20°C[8] |
| Aprotinin | Serine proteases | Reversible | 10 mg/mL | Water | 0.1 - 0.2 µM | 6 months at -70°C[1] |
| Leupeptin | Serine & Cysteine proteases | Reversible | 10 mg/mL | Water | 1 - 10 µM | |
| Chymostatin | Chymotrypsin-like serine proteases | Reversible | 10 mg/mL | DMSO | 10 - 100 µM |
Table 2: Comparison of AEBSF and PMSF
| Feature | AEBSF | PMSF |
| Solubility | High in water (200 mg/mL)[9][12] | Low in water, soluble in anhydrous organic solvents[8] |
| Stability in Aqueous Buffer (pH 8) | More stable[7] | Short half-life (~30 minutes)[8] |
| Toxicity | Low toxicity[7][8][9] | Highly toxic and cytotoxic[8] |
| Handling | Safer to handle[7] | Requires handling in a fume hood[8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM AEBSF Stock Solution
-
Weighing: Carefully weigh out 24.0 mg of AEBSF hydrochloride (MW: 239.7 g/mol ).
-
Dissolving: Add the powder to a conical tube and add 1 mL of sterile, deionized water to achieve a final concentration of 100 mM.[11]
-
Mixing: Vortex the solution until the AEBSF is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in microcentrifuge tubes. Store the aliquots at -20°C.[11] Reconstituted AEBSF can be stored for up to 3 months at -20°C or for 1-2 months at 2-8°C.[11] Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of a 100 mM PMSF Stock Solution
Caution: PMSF is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) inside a chemical fume hood.[8]
-
Weighing: Carefully weigh out 17.4 mg of PMSF (MW: 174.2 g/mol ).[8]
-
Dissolving: In a chemical fume hood, add the PMSF powder to a glass or chemical-resistant tube. Add 1 mL of anhydrous isopropanol (or anhydrous ethanol/DMSO) to achieve a final concentration of 100 mM.[8]
-
Mixing: Cap the tube securely and vortex until the PMSF is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in appropriate chemical-resistant tubes. Store the aliquots at -20°C.[8]
Protocol 3: General Cell Lysis with Protease Inhibitors
-
Prepare Lysis Buffer: Prepare your desired cell lysis buffer (e.g., RIPA, Triton X-100 based). Keep the buffer on ice.
-
Add Inhibitors: Immediately before lysing your cells, add your serine protease inhibitor or a broad-spectrum protease inhibitor cocktail to the lysis buffer at its recommended 1X working concentration.[13] For example, add 10 µL of a 100X protease inhibitor cocktail to 990 µL of lysis buffer.
-
Cell Lysis: Perform your cell lysis protocol (e.g., sonication, douncing, or detergent lysis) on ice.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing your soluble proteins) to a new pre-chilled tube for downstream analysis or storage at -80°C.
Visualizations
Caption: Experimental workflow for cell lysis with protease inhibitors.
Caption: Troubleshooting decision tree for protein degradation issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Tips for Choosing the Right Protease Inhibitor - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 6. biocompare.com [biocompare.com]
- 7. mpbio.com [mpbio.com]
- 8. agscientific.com [agscientific.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. AEBSF - Wikipedia [en.wikipedia.org]
- 13. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Potency of Wx-uk1 and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the potency of Wx-uk1 and related 3-amidinophenylalanine-based inhibitors of the urokinase plasminogen activator (uPA) system.
Frequently Asked Questions (FAQs)
Q1: What is Wx-uk1 and what is its mechanism of action?
Wx-uk1 is a synthetic, non-cytotoxic, small molecule inhibitor of the urokinase plasminogen activator (uPA) system.[1][2] It belongs to the class of 3-amidinophenylalanine derivatives.[1] Its mechanism of action involves the inhibition of serine proteases, with a notable potency against uPA, an enzyme critically involved in tumor cell invasion and metastasis.[1][2] By inhibiting uPA, Wx-uk1 can block the degradation of the extracellular matrix, a key step in cancer progression.
Q2: What is the primary structural feature of Wx-uk1 responsible for its inhibitory activity?
The 3-amidinophenylalanine scaffold is the key pharmacophore of Wx-uk1. The positively charged amidino group at the meta position of the phenylalanine ring plays a crucial role in binding to the S1 pocket of serine proteases like uPA, which typically has a negatively charged aspartate residue at the bottom.
Q3: What is the role of the Nα-triisopropyl-phenylsulfonyl group in Wx-uk1?
The Nα-triisopropyl-phenylsulfonyl group is a bulky, hydrophobic moiety that occupies the S2-S4 pockets of the protease, contributing to the inhibitor's potency and selectivity. Modifications to this group can significantly impact the inhibitor's interaction with the enzyme.
Q4: Can Wx-uk1 be administered orally?
Wx-uk1 itself has poor oral bioavailability. To address this, a prodrug called Upamostat (WX-671) was developed.[3][4][5] Upamostat is converted to the active Wx-uk1 in the body, allowing for oral administration in clinical settings.[3][4][5]
Q5: What are the main off-targets for Wx-uk1 and its analogs?
Due to the conserved nature of the S1 pocket in serine proteases, Wx-uk1 and its analogs can also inhibit other related enzymes such as plasmin and trypsin. Structure-activity relationship (SAR) studies have shown that modifications to the C-terminal amide part of the molecule primarily affect potency rather than selectivity against these off-targets.
Troubleshooting Guides
Synthesis of Wx-uk1 Analogs
Problem: Low yield during the synthesis of the 3-amidinophenylalanine scaffold.
-
Possible Cause: Incomplete conversion of the nitrile group to the amidine.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions during the reaction, as moisture can hydrolyze the intermediate imidate.
-
Optimize the reaction time and temperature for the Pinner reaction (or alternative amidination methods).
-
Consider using a different catalyst or a stronger activating agent for the nitrile group.
-
Purify the 3-cyanophenylalanine precursor to remove any impurities that might interfere with the reaction.
-
Problem: Difficulty in purifying the final compound.
-
Possible Cause: Presence of closely related impurities or diastereomers.
-
Troubleshooting Steps:
-
Employ high-performance liquid chromatography (HPLC) with a suitable chiral column for the separation of enantiomers if a racemic starting material was used.
-
Use a combination of chromatographic techniques (e.g., silica gel chromatography followed by reverse-phase HPLC) for purification.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and mass spectrometry.
-
In Vitro Potency Assays
Problem: High variability in IC50/Ki values in the uPA inhibition assay.
-
Possible Cause: Issues with enzyme activity, substrate concentration, or inhibitor solubility.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure the uPA enzyme is active and used at a consistent concentration. Perform a positive control with a known inhibitor to validate the assay.
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for competitive inhibitors.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate potency measurements. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its solubility limit. Sonication or gentle warming may help in dissolving the compound.
-
Incubation Time: Optimize the pre-incubation time of the enzyme with the inhibitor to ensure equilibrium is reached before adding the substrate.
-
Problem: Discrepancy between IC50 and Ki values.
-
Possible Cause: The Cheng-Prusoff equation, used to calculate Ki from IC50, is only valid under specific conditions.
-
Troubleshooting Steps:
-
Ensure the assay is performed under conditions where the enzyme concentration is much lower than the substrate concentration.
-
Verify the mechanism of inhibition (e.g., competitive, non-competitive) as this affects the calculation.
-
Directly determine the Ki value through kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.
-
Data Presentation
Table 1: Structure-Activity Relationship of Wx-uk1 Analogs
| Compound | C-terminal Amide Modification | uPA Ki (μM) | Plasmin Ki (μM) | Trypsin Ki (μM) |
| Wx-uk1 (2r-L) | 4-ethoxycarbonylpiperazide | 0.41 | >100 | 0.83 |
| Analog 1 | Piperidide | 1.2 | >100 | 0.25 |
| Analog 2 | Morpholide | 2.5 | >100 | 0.54 |
| Analog 3 | N-Methylpiperazide | 0.87 | >100 | 1.1 |
Data extracted from the abstract of Stürzebecher, J., et al. (1999). 3-Amidinophenylalanine-based inhibitors of urokinase. Bioorganic & medicinal chemistry letters, 9(21), 3147–3152. More detailed data would be available in the full publication.
Experimental Protocols
General Protocol for uPA Inhibition Assay (Colorimetric)
This protocol is a general guideline and may require optimization for specific compounds and laboratory conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5).
-
Reconstitute human uPA enzyme in the assay buffer to a final concentration of 10 nM.
-
Prepare a stock solution of the chromogenic substrate (e.g., S-2444) in sterile water.
-
Prepare serial dilutions of the test inhibitor (and a known reference inhibitor) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the inhibitor dilutions to the appropriate wells.
-
Add 80 µL of the uPA enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
If the mechanism of inhibition is competitive, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
-
Mandatory Visualizations
Caption: The uPA signaling pathway and the inhibitory action of Wx-uk1.
Caption: Experimental workflow for the development of potent Wx-uk1 analogs.
Caption: Logical relationship between structural modifications and properties of Wx-uk1 analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Amidinophenylalanine-based inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Wx-uk1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the serine protease inhibitor Wx-uk1 in cancer cell lines.
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Acquired Resistance to Wx-uk1 in Cancer Cell Lines
| Possible Cause | Troubleshooting/Solution | Experimental Validation |
| Upregulation of Bypass Signaling Pathways | Investigate the activation of alternative signaling pathways that can compensate for uPA inhibition. The EGFR and PI3K/Akt pathways are potential candidates. Consider combination therapy with inhibitors targeting these pathways. | - Western Blot: Analyze the phosphorylation status of key proteins in the EGFR (p-EGFR) and PI3K/Akt (p-Akt, p-mTOR) pathways in resistant versus sensitive cells. - Cell Viability Assay (MTT): Evaluate the synergistic effect of combining Wx-uk1 with EGFR inhibitors (e.g., gefitinib, erlotinib) or PI3K/Akt inhibitors. |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of Wx-uk1 from the cancer cells. Co-administration with an ABC transporter inhibitor may restore sensitivity. | - Western Blot/qPCR: Compare the expression levels of P-glycoprotein (MDR1) and other ABC transporters in resistant and sensitive cell lines. - Flow Cytometry: Use a fluorescent substrate of P-glycoprotein (e.g., Rhodamine 123) to measure efflux activity. - Cell Viability Assay (MTT): Assess the ability of a P-glycoprotein inhibitor (e.g., verapamil) to resensitize resistant cells to Wx-uk1. |
| Alterations in the Tumor Microenvironment (TME) | The TME, including cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), can contribute to drug resistance. Stromal cells can secrete factors that promote cancer cell survival and resistance. | - Co-culture experiments: Culture cancer cells with CAFs and assess their sensitivity to Wx-uk1. - 3D Spheroid Models: Establish 3D spheroid cultures that better mimic the in vivo tumor microenvironment to test Wx-uk1 efficacy. - Immunofluorescence: Analyze the expression of uPA and its receptor uPAR in both cancer and stromal cells within tumor xenografts.[1] |
| Epithelial-Mesenchymal Transition (EMT) | Cells undergoing EMT may acquire a more invasive and drug-resistant phenotype. The uPA/uPAR system has been implicated in EMT. | - Western Blot/qPCR: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) in resistant versus sensitive cells. - Migration/Invasion Assays: Compare the migratory and invasive capacity of resistant and sensitive cells using Boyden chamber assays. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Wx-uk1?
Wx-uk1 is a small molecule serine protease inhibitor that primarily targets the urokinase plasminogen activator (uPA) system.[2][3] By inhibiting uPA, Wx-uk1 blocks the conversion of plasminogen to plasmin, a broad-spectrum protease.[4] This, in turn, prevents the degradation of the extracellular matrix (ECM), a critical step in tumor cell invasion and metastasis.[5] Wx-uk1 is the active metabolite of the oral prodrug upamostat (WX-671).[3][6]
Q2: Which cancer cell lines are typically sensitive to Wx-uk1?
Cancer cell lines with high expression of uPA and its receptor, uPAR, are generally more sensitive to Wx-uk1.[7] This includes various solid tumors such as breast, gastric, colon, and pancreatic cancers.[2][8] The level of uPAR expression has been shown to correlate with the invasive capacity of carcinoma cells.[7]
Q3: We are observing a gradual loss of Wx-uk1 efficacy in our long-term cell culture experiments. What could be the reason?
Prolonged exposure to a targeted therapy like Wx-uk1 can lead to the development of acquired resistance. This can occur through various mechanisms, including the activation of bypass signaling pathways, increased drug efflux, or changes in the tumor microenvironment. It is recommended to perform the experimental validation steps outlined in the troubleshooting guide to identify the specific resistance mechanism in your cell line.
Q4: Are there any known combination therapies that can overcome Wx-uk1 resistance?
While specific studies on overcoming acquired resistance to Wx-uk1 are limited, preclinical and clinical data suggest that combination therapies may be effective. For instance, upamostat (the prodrug of Wx-uk1) has been evaluated in combination with gemcitabine in pancreatic cancer.[8] Another promising approach is the combination with inhibitors of signaling pathways that may act as bypass routes, such as the EGFR pathway.
Q5: How can I generate a Wx-uk1 resistant cell line for my research?
A common method for generating drug-resistant cancer cell lines is through continuous, long-term exposure to escalating concentrations of the drug. Start by treating the parental cell line with a low dose of Wx-uk1 (e.g., the IC20) and gradually increase the concentration as the cells adapt and resume proliferation. This process can take several months. It is crucial to maintain a parallel culture of the parental cell line with the vehicle control for comparison.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Upamostat in Combination with Opaganib in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 42 | % Tumor Growth Inhibition | p-value vs. Control | p-value vs. Monotherapy |
| Vehicle Control | ~1200 | - | - | - |
| Upamostat (70 mg/kg) | ~600 | 50% | < 0.0001 | - |
| Opaganib (50 mg/kg) | ~700 | 42% | < 0.0001 | - |
| Upamostat + Opaganib | ~300 | 75% | < 0.0001 | 0.0002 |
Data adapted from a study on cholangiocarcinoma PDX models.[4]
Table 2: Clinical Trial Data for Upamostat in Combination with Gemcitabine in Locally Advanced Pancreatic Cancer
| Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Gemcitabine alone | Not specified | Not specified |
| Upamostat (200 mg) + Gemcitabine | Not specified | Not specified |
| Upamostat (400 mg) + Gemcitabine | Not specified | Not specified |
This table is a template based on the design of a Phase II clinical trial. Specific outcome data was not available in the searched sources.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Wx-uk1 and to determine the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Wx-uk1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Wx-uk1 in culture medium.
-
Remove the medium from the wells and add 100 µL of the Wx-uk1 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Wx-uk1).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect the expression and phosphorylation status of proteins involved in resistance mechanisms.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-uPAR, anti-p-EGFR, anti-P-glycoprotein, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Wx-uk1 as required and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like ß-actin to normalize protein expression levels.
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the mRNA expression levels of genes associated with drug resistance.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., PLAU (uPA), PLAUR (uPAR), ABCB1 (MDR1)) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Signaling Pathways and Workflows
Caption: Mechanism of action of Wx-uk1 in inhibiting tumor invasion and metastasis.
Caption: Potential mechanisms of resistance to Wx-uk1 in cancer cells.
Caption: Experimental workflow for investigating Wx-uk1 resistance.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phase-ii-randomised-proof-of-concept-study-of-the-urokinase-inhibitor-upamostat-wx-671-in-combination-with-gemcitabine-compared-with-gemcitabine-alone-in-patients-with-non-resectable-locally-advanced-pancreatic-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate controls for Wx-uk1 in vitro experiments.
This technical support center provides guidance on selecting appropriate controls and troubleshooting in vitro experiments involving Wx-uk1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system.
Frequently Asked Questions (FAQs)
Q1: What is Wx-uk1 and what is its primary mechanism of action?
Wx-uk1 (also known as UKI-1) is a small molecule, 3-amidinophenylalanine-based inhibitor of serine proteases, with particular potency against the urokinase-type plasminogen activator (uPA).[1][2] Its primary mechanism of action is the inhibition of the uPA system, which plays a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor cell invasion and metastasis.[3][4][5] Wx-uk1 is the active metabolite of the orally available prodrug upamostat (WX-671).[6][7] By inhibiting uPA, Wx-uk1 blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[4]
Q2: What are the key signaling pathways and processes affected by Wx-uk1?
The primary pathway affected by Wx-uk1 is the uPA system. This system is involved in various physiological and pathological processes, including tissue remodeling, wound healing, and fibrinolysis, as well as tumor invasion and metastasis.[4] The binding of uPA to its receptor, uPAR, on the cell surface localizes its proteolytic activity, leading to the degradation of the ECM and facilitating cell migration and invasion.[4][5] Wx-uk1 has been shown to be a nanomolar inhibitor of several human serine proteases, including trypsin-1, -2, -3, and matriptase-1, so it is important to consider its effects on these proteases as well.[8]
Q3: What are the recommended storage and handling conditions for Wx-uk1?
For long-term storage, Wx-uk1 stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] Always refer to the manufacturer's specific instructions for optimal storage and handling.
Quantitative Data
| Compound | Target | Ki | Reference |
| Wx-uk1 (this compound) | uPA | 0.41 µM | [2] |
Signaling Pathway Diagram
Caption: The uPA signaling pathway and the inhibitory action of Wx-uk1.
Experimental Controls and Troubleshooting
A critical aspect of designing robust in vitro experiments with Wx-uk1 is the inclusion of appropriate controls.
Q4: What are the essential positive and negative controls for a Wx-uk1 experiment?
| Control Type | Purpose | Example |
| Vehicle Control | To control for the effects of the solvent used to dissolve Wx-uk1. | The solvent (e.g., DMSO) at the same final concentration used for Wx-uk1 treatment. |
| Negative Control (untreated) | To establish a baseline for the biological activity being measured. | Cells or enzyme preparation without any treatment. |
| Positive Control (Inhibitor) | To confirm that the experimental system is responsive to inhibition of the target pathway. | A known inhibitor of the uPA system, such as amiloride or plasminogen activator inhibitor-1 (PAI-1).[8][9] |
| Positive Control (Activator) | To ensure the pathway is active and can be modulated. | A known activator of the uPA system, if available and appropriate for the specific assay. |
| Cell Line Controls | To account for cell-line specific effects. | A cell line with low or no expression of uPAR can be used to demonstrate the specificity of Wx-uk1's effect.[5] |
Q5: How do I troubleshoot common issues in my Wx-uk1 experiments?
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect of Wx-uk1 observed. | - Wx-uk1 degradation due to improper storage. - Incorrect concentration of Wx-uk1. - Low activity of the uPA system in the chosen cell line. - Insufficient incubation time. | - Ensure proper storage of Wx-uk1 at -20°C or -80°C.[2] - Perform a dose-response curve to determine the optimal concentration. - Confirm uPA/uPAR expression and activity in your cell line via Western blot or a uPA activity assay.[5] - Optimize the incubation time for Wx-uk1 treatment. |
| High background in the assay. | - Non-specific binding of antibodies in Western blots. - Autofluorescence of cells or compounds in imaging-based assays. - High endogenous protease activity. | - Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-proteins). - Include appropriate controls without fluorescent labels to assess background. - Use specific protease inhibitor cocktails in your lysis buffers. |
| Inconsistent results between experiments. | - Variation in cell passage number or confluency. - Inconsistent preparation of Wx-uk1 working solutions. - Fluctuation in incubation conditions (time, temperature). | - Use cells within a consistent passage number range and seed at a consistent density. - Prepare fresh working solutions of Wx-uk1 for each experiment.[2] - Standardize all incubation steps. |
Experimental Workflow and Protocols
Experimental Workflow: In Vitro Invasion Assay
Caption: A typical workflow for an in vitro cell invasion assay using Wx-uk1.
Protocol: In Vitro Matrigel Invasion Assay
This protocol is adapted from methodologies used to assess the invasive potential of carcinoma cells.[5]
Materials:
-
Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Wx-uk1 stock solution
-
Vehicle control (e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Rehydrate the Matrigel invasion chambers according to the manufacturer's instructions.
-
Culture cells to be tested to approximately 80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing Wx-uk1, vehicle control, or a positive control inhibitor at the desired concentrations.
-
Add the cell suspension to the upper chamber of the invasion plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the chambers and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invaded cells in several random fields of view.
-
Quantify the results and compare the number of invaded cells in the Wx-uk1-treated group to the control groups.
Protocol: Western Blot for uPA System Components
This protocol provides a general framework for analyzing the expression of uPA and uPAR.[10] For phosphorylated proteins, specific modifications to the protocol are necessary.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies against uPA and uPAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Wx-uk1 or controls for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Control Selection Logic
Caption: A decision-making flowchart for selecting appropriate controls.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Western blot analysis and kinase activity assays [bio-protocol.org]
Interpreting unexpected results in Wx-uk1 functional assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Wx-uk1 in functional assays. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Wx-uk1?
Wx-uk1 is a synthetic, 3-amidinophenylalanine-based inhibitor of the urokinase-type plasminogen activator (uPA) system.[1] It is the active metabolite of the oral prodrug upamostat (WX-671). Wx-uk1 competitively inhibits the enzymatic activity of uPA, a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a process central to cancer cell invasion and metastasis.
Q2: Beyond uPA, does Wx-uk1 have other known molecular targets?
Yes, and this is a critical consideration for interpreting experimental results. While initially developed as a uPA inhibitor, recent studies have revealed that Wx-uk1 is a potent inhibitor of several other human trypsin-like serine proteases. These include trypsin-1, -2, and -3, as well as matriptase-1, with inhibition constants (Ki) in the low nanomolar range.[2] This broader specificity means that observed cellular effects may not be solely attributable to uPA inhibition.
Q3: What are the common functional assays used to characterize the effects of Wx-uk1?
The most common in vitro assays to assess the efficacy of Wx-uk1 are Matrigel invasion assays and 3D spheroid co-culture models.[1] These assays are designed to mimic the in vivo process of cancer cell invasion through the extracellular matrix.
Troubleshooting Guide for Unexpected Results
Scenario 1: Inconsistent or No Inhibition of Cell Invasion in Matrigel Assay
You are treating your cancer cell line with Wx-uk1 in a Matrigel invasion assay, but you observe either no inhibition of invasion or highly variable results between replicates.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Wx-uk1 Concentration | Titrate Wx-uk1 across a wider concentration range. The effective concentration can be cell-line dependent. |
| Low uPAR Expression | Confirm the expression of the uPA receptor (uPAR) on your cell line using techniques like flow cytometry or western blotting. uPAR expression levels can positively correlate with invasive capacity and sensitivity to Wx-uk1.[1] |
| Off-Target Effects | Consider that other proteases not inhibited by Wx-uk1 may be compensating for the loss of uPA activity. |
| Matrigel Inconsistency | Ensure proper handling of Matrigel, as temperature variations can affect its polymerization and consistency. Always thaw Matrigel on ice and keep it cold during the experiment. |
| Incorrect Assay Duration | Optimize the incubation time for your specific cell line. Highly invasive cells may require a shorter assay duration, while less invasive cells may need more time. |
Scenario 2: Unexpected Cell Toxicity or Anti-proliferative Effects
You observe a significant decrease in cell viability or proliferation in your Wx-uk1-treated group, which complicates the interpretation of the invasion assay results.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Wx-uk1 Concentration | Perform a dose-response curve to determine the cytotoxic concentration of Wx-uk1 for your specific cell line. Use a concentration that inhibits invasion without significantly affecting cell viability. |
| Off-Target Effects on Cell Survival Pathways | The inhibition of other serine proteases by Wx-uk1 could inadvertently affect signaling pathways crucial for cell survival in your specific cell line. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Wx-uk1 is not toxic to your cells. Include a vehicle-only control in your experiments. |
Scenario 3: Discrepancy Between 2D and 3D Assay Results
Wx-uk1 shows potent inhibition of cell migration in a 2D scratch assay, but the effect is much less pronounced in a 3D spheroid invasion assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Different Mechanisms of Cell Movement | 2D cell migration on a plastic surface is mechanistically different from 3D invasion through an extracellular matrix. The latter is more dependent on proteolytic degradation of the matrix, which is the primary target of Wx-uk1. |
| Poor Penetration of Wx-uk1 into Spheroids | In larger spheroids, the diffusion of Wx-uk1 to the inner core may be limited. Consider using smaller spheroids or increasing the incubation time with the inhibitor. |
| Altered Protease Expression in 3D Culture | Cells grown in 3D can have different gene expression profiles compared to 2D cultures, potentially leading to the upregulation of proteases that are not inhibited by Wx-uk1. |
Experimental Protocols
Matrigel Invasion Assay
This protocol is a standard method for assessing cancer cell invasion.
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration with cold, serum-free cell culture medium.
-
Add a thin layer of the diluted Matrigel to the upper chamber of a Transwell insert.
-
Incubate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the desired number of cells into the upper chamber of the Matrigel-coated insert.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
-
Incubation with Wx-uk1:
-
Add Wx-uk1 at various concentrations to the upper chamber with the cells.
-
Incubate for a duration appropriate for the cell line's invasive potential (typically 24-48 hours).
-
-
Quantification of Invasion:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert.
-
Count the number of invading cells in several microscopic fields.
-
3D Spheroid Co-culture Invasion Assay
This assay provides a more physiologically relevant model of tumor invasion.
-
Spheroid Formation:
-
Co-culture cancer cells and fibroblasts in a hanging drop or a low-adhesion plate to allow for the formation of spheroids.
-
-
Embedding Spheroids in ECM:
-
Carefully transfer the formed spheroids into a gel of extracellular matrix components (e.g., collagen I or Matrigel).
-
-
Treatment with Wx-uk1:
-
Add Wx-uk1 at various concentrations to the culture medium surrounding the embedded spheroids.
-
-
Monitoring Invasion:
-
Image the spheroids at regular intervals using a microscope to monitor the invasion of cancer cells into the surrounding matrix.
-
Quantify the area of invasion over time.
-
Visualizations
Caption: Wx-uk1 inhibits the uPA/uPAR signaling pathway, preventing ECM degradation.
Caption: A logical workflow for troubleshooting unexpected results in Wx-uk1 assays.
References
Validation & Comparative
A Comparative Analysis of WX-UK1 and Other Urokinase Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The urokinase plasminogen activator (uPA) system is a critical pathway involved in cancer cell invasion and metastasis. Its central component, the serine protease uPA, activates plasminogen to plasmin, which in turn degrades the extracellular matrix, facilitating tumor cell dissemination. Consequently, inhibiting uPA has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative analysis of WX-UK1, a notable uPA inhibitor, and other classes of uPA inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of uPA Inhibitors
The efficacy of various uPA inhibitors can be quantitatively compared using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value typically indicates higher potency. The table below summarizes the available data for WX-UK1 and other representative uPA inhibitors.
| Inhibitor Class | Inhibitor Name | Target | Inhibition Value | Citation(s) |
| Small Molecule | WX-UK1 (UKI-1) | uPA | Ki: ~0.41 µM - 1 µM | [1] |
| Amiloride | uPA | Ki: 7 µM | [2] | |
| Mexiletine Derivative 34 | uPA | IC50: 72 nM | [2] | |
| QLT0267 | ILK (indirectly inhibits uPA expression) | IC50: 3 µM - 25 µM (cell viability) | [3] | |
| Peptide | Upain-1 | human uPA | Ki: 500 nM | [2] |
| Mupain-1-16 | mouse uPA | Ki: 0.045 µM | [4] | |
| Mupain-1-IG | mouse uPA | Ki: 0.02 µM | [4] | |
| Å6 | uPA-uPAR Interaction | IC50: 5-25 µM (cell invasion) | [5] | |
| uPA(16-32) | uPA-uPAR Interaction | ~3000-fold molar excess for 50% inhibition | [6] | |
| Monoclonal Antibody | ATN-291 | human uPA | IC50: 5.7 nM | [7] |
| DNA Aptamer | uPAapt-21 | uPA-uPAR Interaction | IC50: nM range | [8] |
Note: Ki and IC50 values are context-dependent and can vary based on experimental conditions. Direct comparison should be made with caution.[9][10][11]
Understanding the uPA Signaling Pathway
The uPA signaling cascade plays a pivotal role in cancer progression. The diagram below illustrates the key components and interactions within this pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate and compare uPA inhibitors.
In Vitro uPA Enzyme Activity Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of uPA.
Principle: The assay measures the cleavage of a chromogenic or fluorogenic substrate by purified uPA. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Materials:
-
Purified human uPA enzyme
-
Chromogenic substrate (e.g., S-2444) or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH)
-
Test inhibitor (e.g., WX-UK1) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution in assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add a fixed amount of purified uPA to each well.
-
Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition and the substrate concentration relative to its Km are known.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.
Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate to the lower chamber, where they can be quantified.
Materials:
-
Cancer cell line with high invasive potential (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)
-
Transwell inserts (typically with 8 µm pores)
-
Matrigel or other basement membrane extract
-
Cell culture medium
-
Chemoattractant (e.g., fetal bovine serum)
-
Test inhibitor (e.g., WX-UK1)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture the cancer cells to sub-confluency and then serum-starve them for several hours.
-
Resuspend the cells in serum-free medium containing various concentrations of the test inhibitor.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for a period that allows for significant invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of stained cells in several random fields of view using a microscope.
-
Calculate the percentage of invasion inhibition for each inhibitor concentration relative to the untreated control.
Experimental Workflow for uPA Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel uPA inhibitor.
This guide provides a foundational comparison of WX-UK1 with other uPA inhibitors, highlighting the importance of standardized experimental protocols for accurate evaluation. The provided data and methodologies aim to assist researchers in the rational design and development of novel anti-cancer therapeutics targeting the uPA system.
References
- 1. researchgate.net [researchgate.net]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urokinase-type Plasminogen Activator (uPA) is Inhibited with QLT0267 a Small Molecule Targeting Integrin-linked Kinase (ILK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the interaction of urokinase-type plasminogen activator (uPA) with its receptor (uPAR) by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-based PET of uPA/uPAR signaling with broad applicability for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. researchgate.net [researchgate.net]
Wx-uk1: A Potent Inhibitor of Trypsin-like Serine Proteases with Marked Selectivity Over uPA
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the selectivity profile of Wx-uk1, a small molecule serine protease inhibitor. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for assessing the potential of Wx-uk1 in therapeutic applications where specific protease inhibition is critical.
Wx-uk1, the active metabolite of the orally bioavailable prodrug upamostat (WX-671), has been identified as a potent inhibitor of several human trypsin-like serine proteases.[1][2] While initially developed as an inhibitor of the urokinase Plasminogen Activator (uPA), recent studies have revealed that Wx-uk1 exhibits significantly higher potency against other serine proteases, suggesting a broader and more selective mechanism of action than previously understood.[1] This guide summarizes the available quantitative data on the selectivity of Wx-uk1 and provides detailed protocols for the experimental procedures used to determine its inhibitory activity.
Data Presentation: Inhibitory Potency of Wx-uk1 Against Various Serine Proteases
The selectivity of a protease inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the reported inhibition constants (Ki) of Wx-uk1 against a panel of serine proteases. A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency.
| Serine Protease | Inhibition Constant (Ki) |
| Trypsin-3 | 19 nM[1] |
| Trypsin-1 | Low nanomolar range[1] |
| Trypsin-2 | Low nanomolar range[1] |
| Trypsin-6 | Low nanomolar range[1] |
| Matriptase-1 | Low nanomolar range[1] |
| Urokinase Plasminogen Activator (uPA) | ~1 µM (1000 nM)[1] |
| Thrombin | Data not available in public literature |
| Plasmin | Data not available in public literature |
Note: "Low nanomolar range" indicates that while specific values were not publicly available, the source described them as such.[1]
The data clearly demonstrates that Wx-uk1 is a substantially more potent inhibitor of several trypsin-like proteases than it is of uPA. For instance, the inhibition constant for Trypsin-3 is approximately 50-fold lower than that for uPA, indicating a significant selectivity for this particular trypsin isoform. This finding has important implications for the therapeutic applications of Wx-uk1 and its prodrug upamostat, as the observed clinical effects may be attributable to the inhibition of these other cancer-relevant proteases rather than solely uPA.[1]
Mandatory Visualization
Urokinase Plasminogen Activator (uPA) Signaling Pathway
Caption: The uPA signaling pathway, a target of Wx-uk1.
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Workflow for assessing serine protease inhibitor selectivity.
Experimental Protocols
The determination of the inhibition constant (Ki) is essential for quantifying the potency and selectivity of an enzyme inhibitor. Below is a detailed protocol for a typical in vitro enzymatic assay to determine the Ki of Wx-uk1 against a serine protease using a chromogenic substrate.
Protocol: Determination of Inhibition Constant (Ki) for Wx-uk1
1. Materials and Reagents:
-
Purified serine protease (e.g., human uPA, trypsin)
-
Wx-uk1 inhibitor stock solution (in an appropriate solvent, e.g., DMSO)
-
Chromogenic substrate specific for the target protease (e.g., S-2444 for uPA)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the Wx-uk1 stock solution in assay buffer to achieve a range of final inhibitor concentrations in the assay.
-
Prepare a working solution of the serine protease in assay buffer. The final enzyme concentration should be chosen to give a linear reaction rate for a sufficient duration.
-
Prepare a working solution of the chromogenic substrate in assay buffer. The optimal concentration is typically at or below the Michaelis constant (Km) of the enzyme for the substrate.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Wx-uk1 dilution (or solvent control)
-
Serine protease solution
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength. The rate of substrate hydrolysis (initial velocity) is proportional to the change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity as a function of the Wx-uk1 concentration.
-
Determine the IC50 value, which is the concentration of Wx-uk1 that inhibits the enzyme activity by 50%. This can be calculated by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the enzyme for the substrate. The Km should be determined in a separate experiment by measuring the initial velocity at various substrate concentrations in the absence of the inhibitor.
-
-
3. Selectivity Determination:
-
Repeat the above protocol for each serine protease of interest.
-
The selectivity of Wx-uk1 for a particular protease over another is determined by the ratio of their respective Ki values. A higher ratio indicates greater selectivity.
By adhering to these rigorous experimental protocols, researchers can accurately evaluate the selectivity profile of Wx-uk1 and other serine protease inhibitors, providing a solid foundation for further drug development and mechanistic studies.
References
Wx-uk1: A Potent Inhibitor of Trypsin-like Proteases with a Distinct Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of Wx-uk1
Wx-uk1, the active metabolite of the oral prodrug Upamostat (WX-671), is a serine protease inhibitor initially developed as an inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] While exhibiting activity against uPA, further studies have revealed that Wx-uk1 demonstrates a broad and potent inhibitory profile against several other human trypsin-like serine proteases.[1] This guide provides a comparative analysis of the cross-reactivity of Wx-uk1, presenting key inhibitory data and the experimental methodology used to determine its activity.
Potency and Selectivity of Wx-uk1
Wx-uk1 displays a notable selectivity profile, with significantly higher potency against certain members of the trypsin family compared to its originally intended target, uPA. This broad-spectrum activity against various trypsin-like proteases suggests its potential therapeutic application in a range of diseases where these enzymes are implicated, including cancer and inflammatory conditions.[1]
Inhibitory Activity of Wx-uk1 against a Panel of Trypsin-like Proteases
The following table summarizes the known inhibition constants (Ki) of Wx-uk1 against several human trypsin-like serine proteases. The data highlights the differential potency of Wx-uk1 across this enzyme family.
| Target Protease | Ki Value |
| Trypsin-3 | 19 nM[1] |
| Trypsin-1 | Low nM range[1] |
| Trypsin-2 | Low nM range[1] |
| Trypsin-6 | Low nM range[1] |
| Matriptase-1 | Low nM range[1] |
| uPA (urokinase-type Plasminogen Activator) | ~0.41 - 1 µM[1] |
| Plasmin | Data not available |
| Thrombin | Data not available |
Experimental Protocols
The determination of the inhibitory activity of Wx-uk1 against various proteases is typically conducted using in vitro enzymatic assays. A representative protocol for such an assay is detailed below.
General Protocol for In Vitro Serine Protease Inhibition Assay
This protocol outlines the key steps for determining the inhibition constant (Ki) of a compound like Wx-uk1 against a target trypsin-like serine protease.
1. Materials and Reagents:
- Purified recombinant human serine protease (e.g., Trypsin-3, uPA)
- Wx-uk1 (active metabolite of Upamostat)
- Appropriate chromogenic or fluorogenic substrate for the specific protease
- Assay buffer (e.g., Tris-HCl with CaCl2 and a detergent like Tween-20)
- DMSO (for dissolving the inhibitor)
- 96-well microplates (black plates for fluorescent assays)
- Microplate reader capable of measuring absorbance or fluorescence
2. Experimental Procedure:
Visualizing the Experimental Workflow and Inhibitory Mechanism
To further clarify the experimental process and the molecular interaction, the following diagrams are provided.
References
A Head-to-Head Comparison of Wx-uk1 and UK122 as uPA Inhibitors
In the landscape of cancer research and drug development, the urokinase-type plasminogen activator (uPA) system has emerged as a critical target for therapeutic intervention. Elevated levels of uPA are strongly correlated with tumor progression, metastasis, and poor prognosis in various cancers. This guide provides a detailed, data-driven comparison of two prominent small molecule uPA inhibitors: Wx-uk1 and UK122. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these inhibitors' performance and methodologies for their evaluation.
Quantitative Performance Analysis
| Parameter | Wx-uk1 (UKI-1) | UK122 | Source(s) |
| Inhibitory Potency (Ki) | 0.41 µM | 0.64 µM | [1][2] |
| Inhibitory Potency (IC50) | Not explicitly reported | 0.2 µM | [3] |
| Molecular Target | Urokinase-type Plasminogen Activator (uPA) | Urokinase-type Plasminogen Activator (uPA) | [1][3] |
| Inhibitor Class | 3-amidinophenylalanine-based serine protease inhibitor | 4-oxazolidinone analogue | [3][4] |
| Selectivity | Also inhibits plasmin and thrombin in a dose-dependent manner.[5] | Highly selective for uPA. No or little inhibition of tPA, plasmin, thrombin, and trypsin (all IC50 > 100 µM).[3] | [3][5] |
| In Vitro Effects | Decreases tumor cell invasion by up to 50%.[1] Inhibits migration of fibrosarcoma and breast cancer cells.[1] | Significantly inhibits migration (80% inhibition at 100 µM) and invasion (68% inhibition at 100 µM) of pancreatic cancer cells.[4] | [1][4] |
| Prodrug in Clinical Trials | WX-671 (Upamostat/Mesupron®) has undergone Phase II clinical trials.[6] | Not reported | [6] |
Note: The inhibitory constants (Ki and IC50) are reported from different studies and may have been determined under varying assay conditions. Therefore, a direct comparison of absolute potency should be made with caution.
Mechanism of Action and Signaling Pathway
Both Wx-uk1 and UK122 are active-site targeting inhibitors of uPA.[2][4] They function by binding to the catalytic pocket of the uPA enzyme, thereby preventing the conversion of plasminogen to plasmin. This inhibition of plasmin generation is crucial as plasmin is a broad-spectrum protease that degrades components of the extracellular matrix (ECM), a key process in tumor cell invasion and metastasis.[3]
The uPA system initiates a complex signaling cascade upon the binding of uPA to its cell surface receptor, uPAR. This interaction not only localizes proteolytic activity but also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival. Key downstream pathways activated by uPA/uPAR signaling include the Jak/Stat and PI3K/Akt pathways.[3] By inhibiting uPA's enzymatic activity, both Wx-uk1 and UK122 can effectively attenuate these downstream signaling events.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below is a representative protocol for a cell-free uPA inhibition assay, based on methodologies used for the characterization of UK122.
Cell-Free uPA Inhibition Assay (Chromogenic Substrate)
1. Objective: To determine the in vitro inhibitory activity of test compounds (e.g., Wx-uk1, UK122) against purified human uPA.
2. Materials:
-
Purified human uPA (e.g., American Diagnostica)
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251 or equivalent)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 100 mM) and a carrier protein (e.g., 0.01% BSA)
-
Test compounds (Wx-uk1, UK122) dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
Purified human uPA solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add plasminogen to each well.
-
Initiate the reaction by adding the chromogenic plasmin substrate to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic read). The rate of color development is proportional to the uPA activity.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration to calculate the IC50 value.
Conclusion
Both Wx-uk1 and UK122 are potent inhibitors of uPA with demonstrated anti-invasive and anti-migratory effects in cancer cell models. Wx-uk1 has the advantage of having a prodrug, upamostat, which has progressed to clinical trials, indicating a more advanced stage of development.[6] On the other hand, UK122 exhibits high selectivity for uPA over other serine proteases, which could translate to a more favorable safety profile by minimizing off-target effects.[3]
The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the desired selectivity profile and the stage of development. The data and protocols presented in this guide offer a foundational resource for making informed decisions and designing further comparative studies. Future head-to-head studies under standardized assay conditions are warranted to definitively elucidate the relative potency and efficacy of these two promising uPA inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK122 is a Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. uPA Inhibitor II, UK122 - Calbiochem | 672152 [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]
- 6. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Wx-uk1 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor Wx-uk1 and its off-target effects, offering a framework for researchers to assess its suitability for their studies in primary cells. We compare Wx-uk1 with other known serine protease inhibitors, Amiloride and Nafamostat, presenting available data on their inhibitory profiles. Furthermore, we provide detailed experimental protocols for key assays to enable a thorough evaluation of off-target effects in your own experimental settings.
Introduction to Wx-uk1
Wx-uk1 is a small molecule inhibitor primarily targeting the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer cell invasion and metastasis. While its role in uPA inhibition is established, the broader specificity of Wx-uk1 across the serine protease family is a critical consideration for its use in research, particularly in the context of primary cells where off-target effects can lead to confounding results. Understanding the complete inhibitory profile of Wx-uk1 is paramount for accurate data interpretation and the development of selective therapeutic strategies.
Comparative Inhibitor Profiles
A comprehensive assessment of a small molecule inhibitor requires a direct comparison of its potency and selectivity against a panel of related enzymes. The following table summarizes the available inhibitory constants (Ki) of Wx-uk1, Amiloride, and Nafamostat against various serine proteases. It is important to note that a lower Ki value indicates a higher binding affinity and therefore greater potency.
| Target Protease | Wx-uk1 (Ki, nM) | Amiloride (Ki, µM) | Nafamostat (Ki, nM) |
| uPA | ~1000 | 7 | Potent inhibitor |
| Trypsin-1 | Low nM | - | - |
| Trypsin-2 | Low nM | - | - |
| Trypsin-3 | 19 | - | - |
| Trypsin-6 | Low nM | - | - |
| Matriptase-1 | Low nM | - | - |
| Thrombin | - | - | Potent inhibitor |
| Plasmin | - | - | Potent inhibitor |
| Kallikrein | - | - | Potent inhibitor |
Data Interpretation: The available data indicates that Wx-uk1 is a significantly more potent inhibitor of several trypsin-like serine proteases than its primary target, uPA. This suggests a high potential for off-target effects in biological systems where these proteases are active. Amiloride is a weaker uPA inhibitor, and its broader serine protease profile is not as well characterized in publicly available literature. Nafamostat is a potent, broad-spectrum serine protease inhibitor.
Experimental Protocols for Off-Target Assessment
To thoroughly assess the off-target effects of Wx-uk1 in your primary cell model, we recommend a multi-pronged approach encompassing biochemical and cell-based assays.
Serine Protease Inhibition Profiling
A direct biochemical assessment of Wx-uk1's inhibitory activity against a broad panel of serine proteases is the most definitive way to determine its selectivity.
Methodology:
-
Source Proteases: Obtain a panel of purified, active serine proteases. Several commercial vendors offer serine protease profiling services.
-
Inhibitor Preparation: Prepare a dilution series of Wx-uk1, Amiloride, and Nafamostat.
-
Assay Principle: Utilize a fluorescence-based assay with a protease-specific substrate. The rate of substrate cleavage is measured in the presence and absence of the inhibitors.
-
Data Analysis: Calculate the IC50 values for each inhibitor against each protease. Convert IC50 values to Ki values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and off-target binding of a compound within a cellular context.
Methodology:
-
Cell Treatment: Treat primary cells with Wx-uk1 or a vehicle control.
-
Heating Profile: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by western blot for specific proteases of interest or utilize mass spectrometry for a global analysis of protein stability changes.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the inhibitor indicates direct binding.
Phosphoproteomics Analysis
Inhibition of off-target kinases can lead to significant changes in cellular signaling pathways. Phosphoproteomics provides a global view of these changes.
Methodology:
-
Primary Cell Culture and Treatment: Culture primary cells to the desired confluency and treat with Wx-uk1, a control inhibitor, and a vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify changes in phosphopeptide abundance between the different treatment groups. Utilize bioinformatics tools to identify altered signaling pathways and potential off-target kinases.
Cell Viability and Proliferation Assays
Assessing the impact of Wx-uk1 on the general health and proliferation of primary cells is crucial to identify any cytotoxic off-target effects.
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate.
-
Inhibitor Treatment: Treat cells with a dose-response of Wx-uk1 and control inhibitors.
-
Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, at various time points.
-
Data Analysis: Determine the EC50 value for each inhibitor to assess its impact on cell viability.
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex data. The following diagrams were generated using the DOT language with Graphviz.
Caption: Experimental workflow for assessing Wx-uk1 off-target effects.
Caption: Simplified uPA signaling pathway and the inhibitory action of Wx-uk1.
Conclusion
The assessment of off-target effects is a critical step in the preclinical evaluation of any small molecule inhibitor. For Wx-uk1, the existing data strongly suggests significant off-target activity against several serine proteases, which could have profound implications for its use in primary cell research. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can make informed decisions about the suitability of Wx-uk1 for their specific applications and design rigorous experiments to control for and interpret any potential off-target effects. This comprehensive approach will ultimately lead to more reliable and translatable scientific findings.
Wx-uk1 and its Prodrugs in Oncology: A Comparative Review of Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial performance of the urokinase-type plasminogen activator (uPA) inhibitor Wx-uk1 and its oral prodrug, upamostat (WX-671), against alternative therapies. The following analysis is supported by experimental data from key clinical studies, with a focus on pancreatic and breast cancer.
The uPA system is a key player in tumor progression, invasion, and metastasis. Wx-uk1, a potent small molecule inhibitor of uPA, and its orally bioavailable prodrug upamostat, have been investigated in clinical trials to determine their efficacy and safety in combination with standard chemotherapy regimens. This guide summarizes the findings from these trials, offering a comparative look at their performance.
Pancreatic Cancer: Upamostat in Combination with Gemcitabine
A significant area of investigation for upamostat has been in the treatment of locally advanced, unresectable pancreatic cancer, a disease with a notoriously poor prognosis. A key Phase II clinical trial (NCT00499265) evaluated the efficacy and safety of upamostat in combination with the standard-of-care chemotherapy, gemcitabine.
Quantitative Data Summary
The following table summarizes the key efficacy outcomes from the Phase II trial of upamostat and gemcitabine in patients with locally advanced pancreatic cancer. The trial included three arms: gemcitabine monotherapy (Arm A), and gemcitabine combined with two different daily doses of upamostat (Arm B: 200 mg; Arm C: 400 mg).
| Efficacy Endpoint | Gemcitabine Alone (Arm A) | Gemcitabine + 200 mg Upamostat (Arm B) | Gemcitabine + 400 mg Upamostat (Arm C) |
| Median Overall Survival (OS) | 9.9 months | 9.7 months | 12.5 months |
| 1-Year Survival Rate | 33.9% | 40.7% | 50.6% |
| Partial Remission (Confirmed Responses) | 3.8% | 7.1% | 12.9% |
| Patients with Distant Metastasis | 4 | 6 | 2 |
A Phase I trial of upamostat (also referred to as LH011) with gemcitabine in locally unresectable or metastatic pancreatic cancer observed stable disease in 70.6% of patients, while 23.5% experienced progressive disease. No patients achieved a partial response during the initial study period.[1]
Safety and Tolerability
In the Phase I study, the combination of upamostat and gemcitabine was found to be manageable.[2] The most common adverse events were hematological and primarily attributed to gemcitabine.[2] These included leucopenia, neutropenia, thrombocytopenia, and anemia.[2] Non-hematological adverse events included nausea, vomiting, diarrhea, constipation, sinus bradycardia, chest distress, and rash.[2] Notably, no dose-limiting toxicities were observed at daily doses of 100, 200, or 400 mg of upamostat.[2]
Experimental Protocol: Phase II Pancreatic Cancer Trial (NCT00499265)
This was a three-arm, open-label, randomized, multicenter, proof-of-concept study.
-
Patient Population: Patients with locally advanced, unresectable, non-metastatic pancreatic adenocarcinoma. Key inclusion criteria included an ECOG performance status of ≤ 1 and a life expectancy of > 12 weeks.[3]
-
Treatment Arms:
-
Arm A: Gemcitabine monotherapy.
-
Arm B: Gemcitabine combined with 200 mg of upamostat daily.
-
Arm C: Gemcitabine combined with 400 mg of upamostat daily.
-
-
Assessments: Tumor response was evaluated every 8 weeks using CT scans, and toxicities were graded according to the NCI Common Toxicity Criteria.
-
Primary Endpoints: The pre-defined efficacy endpoints included objective response rate, time to first metastasis, progression-free survival (PFS), and overall survival (OS).
Breast Cancer: Upamostat in Combination with Capecitabine
Upamostat has also been investigated as a first-line treatment for HER2-negative metastatic breast cancer in a Phase II clinical trial. This study compared the efficacy of upamostat in combination with the chemotherapeutic agent capecitabine versus capecitabine monotherapy.
Quantitative Data Summary
| Efficacy Endpoint | Capecitabine Alone | Capecitabine + Upamostat |
| Median Progression-Free Survival (PFS) | 7.5 months | 8.3 months |
In an exploratory analysis of a subgroup of patients who had received prior adjuvant or neoadjuvant chemotherapy, the difference in median PFS was more pronounced: 4.3 months for capecitabine monotherapy versus 8.3 months for the combination therapy.[4]
For context, studies on capecitabine monotherapy for HER2-negative metastatic breast cancer have shown a median PFS of approximately 4.3 to 7.0 months and an overall response rate of around 22-36%.[5][6][7][8]
Safety and Tolerability
The combination of upamostat and capecitabine was reported to be well-tolerated.[9] The most notable difference in side effects was a higher rate of any-grade hand-foot syndrome in the combination arm (77%) compared to the capecitabine alone arm (46%), which was potentially related to a longer duration of treatment in the combination group.[4] The study's pharmacokinetic analyses showed no drug-drug interactions between upamostat and capecitabine.[4]
Experimental Protocol: Phase II Breast Cancer Trial
Based on available information, the trial was a randomized, controlled study.
-
Patient Population: Patients with HER2-negative metastatic breast cancer.
-
Treatment Arms:
-
Capecitabine monotherapy.
-
Capecitabine in combination with upamostat.
-
-
Primary Endpoint: Progression-free survival.
Mechanism of Action: The uPA Signaling Pathway
Wx-uk1 and its active metabolite from upamostat exert their anti-cancer effects by inhibiting the urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cancer cell surface initiates a proteolytic cascade.
Caption: uPA signaling pathway and the inhibitory action of Wx-uk1.
Experimental Workflow: A Representative Phase II Clinical Trial
The following diagram illustrates a typical workflow for a Phase II clinical trial, such as those involving upamostat.
Caption: A simplified workflow of a randomized Phase II clinical trial.
Conclusion
The clinical trials of Wx-uk1's prodrug, upamostat, have demonstrated a manageable safety profile and have shown signals of efficacy in combination with standard chemotherapy for both pancreatic and breast cancer. In locally advanced pancreatic cancer, the addition of 400 mg of upamostat to gemcitabine led to a notable improvement in median overall survival and 1-year survival rates. In HER2-negative metastatic breast cancer, the combination of upamostat with capecitabine resulted in a modest increase in median progression-free survival, with a more substantial benefit observed in a subgroup of patients with prior chemotherapy.
While these results are promising, further larger-scale, randomized Phase III trials are necessary to definitively establish the clinical benefit of upamostat in these settings. Future research may also focus on identifying patient populations who are most likely to benefit from uPA inhibition, potentially through biomarker-driven patient selection. The exploration of Wx-uk1 and its prodrugs represents a targeted approach to cancer therapy that holds the potential to improve outcomes for patients with difficult-to-treat malignancies.
References
- 1. Efficacy of first-line combination therapies versus gemcitabine monotherapy for advanced pancreatic cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase II trial of capecitabine and weekly paclitaxel in patients with metastatic breast cancer previously treated with every-3-week taxane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Long-term Progression-free Survival in A Metastatic Pancreatic Cancer Patient Treated with First-line Nab-paclitaxel and Gemcitabine | In Vivo [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Features of durable response and treatment efficacy for capecitabine monotherapy in advanced breast cancer: real-world evidence from a large single-centre cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised, phase II trial comparing oral capecitabine (Xeloda) with paclitaxel in patients with metastatic/advanced breast cancer pretreated with anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly durable response to capecitabine in patient with metastatic estrogen receptor positive breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Wx-uk1: A Novel Urokinase Inhibitor in the Landscape of Cancer Therapies
For Immediate Release to the Scientific Community
In the relentless pursuit of more effective cancer treatments, the novel synthetic inhibitor of the urokinase-type plasminogen activator (uPA) system, Wx-uk1, has emerged as a promising agent targeting tumor invasion and metastasis. This guide provides a comparative analysis of Wx-uk1 against current standard-of-care cancer therapies, supported by available preclinical data. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development directions.
Quantitative Efficacy Analysis
Wx-uk1 has demonstrated significant potential in preclinical studies by inhibiting the invasive capacity of various carcinoma cell lines. The primary mechanism of action is the inhibition of the uPA system, a key player in the degradation of the extracellular matrix, which is a critical step in tumor cell invasion and metastasis.
Below is a summary of the key quantitative data available for Wx-uk1's efficacy, alongside a general representation of the efficacy of standard chemotherapeutic agents in similar in vitro assays. It is crucial to note that the data for current therapies are derived from a range of studies and are not from direct head-to-head comparisons with Wx-uk1 in the same experimental setup.
| Therapy | Target/Mechanism of Action | Cell Lines | Efficacy Metric | Result | Citation |
| Wx-uk1 | Urokinase-type Plasminogen Activator (uPA) System Inhibitor | FaDu (Head and Neck Squamous Cell Carcinoma), HeLa (Cervical Carcinoma) | Inhibition of Cell Invasion (Matrigel Invasion Assay) | Up to 50% reduction | [1] |
| WX-340 (related uPA inhibitor) | Urokinase-type Plasminogen Activator (uPA) System Inhibitor | CAL-62 (Anaplastic Thyroid Carcinoma) | Inhibition of Cell Migration | Approximately 50% reduction | [2] |
| WX-340 (related uPA inhibitor) | Urokinase-type Plasminogen Activator (uPA) System Inhibitor | BHT-101 (Anaplastic Thyroid Carcinoma) | Inhibition of Cell Migration | Approximately 30% reduction | [2] |
| Cisplatin (Standard Chemotherapy) | DNA Cross-linking Agent | HNE1/DDP (Nasopharyngeal Carcinoma) | Inhibition of Cell Migration and Invasion (Transwell Assay) | Dose-dependent inhibition | [3] |
| Paclitaxel (Standard Chemotherapy) | Microtubule Stabilizer | Various Cancer Cell Lines | Inhibition of Cell Migration and Invasion | Varies by cell line and concentration | [4] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the efficacy of Wx-uk1.
Matrigel Invasion Assay
This assay is a widely accepted method for studying the invasive potential of cancer cells in vitro.
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel basement membrane matrix on ice.
-
Dilute Matrigel to the desired concentration with cold, serum-free cell culture medium.
-
Coat the upper surface of a porous membrane insert (typically 8 µm pore size) with a thin layer of the Matrigel solution.
-
Incubate the coated inserts at 37°C for at least 30 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Seed the cells onto the Matrigel-coated inserts in the upper chamber.
-
The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
The experimental group is treated with Wx-uk1 in the upper chamber, while the control group receives a vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (typically 24-48 hours).
-
After incubation, non-invading cells are removed from the upper surface of the membrane with a cotton swab.
-
The invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or DAPI).
-
The number of invading cells is quantified by microscopy. The percentage of inhibition is calculated by comparing the number of invading cells in the treated group to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Concluding Remarks
Wx-uk1 demonstrates a clear preclinical efficacy in reducing cancer cell invasion by a significant margin. Its targeted mechanism of action against the uPA system presents a distinct advantage over non-specific cytotoxic agents and offers a potential avenue for combination therapies. The provided data and protocols are intended to serve as a valuable resource for the scientific community to build upon this promising research. Further investigations, particularly direct comparative studies and in vivo models, are warranted to fully elucidate the therapeutic potential of Wx-uk1 in the clinical setting. Clinical trials investigating Wx-uk1's active metabolite, upamostat (WX-671), in combination with standard chemotherapies like capecitabine and gemcitabine, are underway and will provide more definitive insights into its role in cancer treatment.[5]
References
- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for Wx-uk1 Free Base: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Wx-uk1 free base based on its classification as a potent, research-grade bioactive small molecule. A specific Safety Data Sheet (SDS) for Wx-uk1 free base was not found in publicly available resources. Therefore, all procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and the specific SDS provided by your chemical supplier. Always consult with your institution's EHS office before handling or disposing of this compound.
Wx-uk1, also known as UKI-1, is a potent urokinase-type plasminogen activator (uPA) inhibitor and a low molecular weight serine protease inhibitor.[1][2] As a bioactive compound with potential antimetastatic properties, it should be handled as a hazardous substance requiring stringent disposal protocols to ensure personnel safety and environmental protection.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile), double-gloving recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A properly fitted respirator may be necessary if handling powders outside of a certified chemical fume hood. Consult your institution's EHS for specific guidance. |
All handling of Wx-uk1 free base, including weighing, dissolving, and preparing for disposal, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of Wx-uk1 free base involves a systematic process of segregation, containment, and labeling. Never dispose of this compound down the drain or in regular trash.
Step 1: Inactivation (If Applicable and Approved)
Some institutions may have protocols for inactivating potent biological inhibitors before disposal. A common method for small molecules is chemical degradation. However, this should only be performed if you have a validated and EHS-approved procedure. An example of a general approach (which must be validated for Wx-uk1) could involve treatment with a strong oxidizing agent. Without a specific validated protocol, do not attempt to inactivate this compound.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
| Waste Stream | Description of Wx-uk1 Waste | Disposal Container |
| Solid Waste | Unused or expired pure Wx-uk1 free base powder. Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes. | Labeled, sealed, and puncture-resistant hazardous chemical waste container. |
| Liquid Waste (Non-aqueous) | Wx-uk1 free base dissolved in organic solvents (e.g., DMSO). | Labeled, sealed, and chemically compatible hazardous liquid waste container. Do not mix with aqueous waste. |
| Liquid Waste (Aqueous) | Wx-uk1 free base in aqueous buffers or cell culture media. | Labeled, sealed, and chemically compatible hazardous liquid waste container. Do not mix with solvent waste. |
| Sharps Waste | Needles or other sharps contaminated with Wx-uk1 free base. | Labeled, puncture-proof sharps container designated for chemically contaminated sharps. |
Step 3: Container Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Label Content: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Wx-uk1 free base (this compound)"
-
The solvent or matrix (e.g., "in DMSO," "Aqueous buffer with...").
-
An estimate of the concentration and total quantity.
-
The date the waste was first added to the container.
-
The name of the principal investigator and laboratory contact information.
-
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory. Ensure containers are sealed to prevent leaks or evaporation.
Step 4: Scheduling Waste Pickup
Once a waste container is full or has reached its designated accumulation time limit (per your institution's policy), contact your EHS office to schedule a pickup for final disposal by a certified hazardous waste management company.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of Wx-uk1 free base and associated materials.
This procedural guide is intended to supplement, not replace, comprehensive training and adherence to institutional and regulatory protocols. The safe handling and disposal of potent research compounds like Wx-uk1 free base are paramount to a secure laboratory environment.
References
Personal protective equipment for handling Wx-uk1 free base
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Wx-uk1 free base, a potent urokinase-type plasminogen activator (uPA) inhibitor. Given its pharmacological activity, Wx-uk1 free base should be handled with care in a laboratory setting, treating it as a potent compound. The following procedures are based on best practices for handling such materials and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure to potent compounds like Wx-uk1 free base. Below is a summary of required and recommended PPE.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) over inner nitrile gloves. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield. |
| Body Protection | Disposable lab coat with long sleeves and elastic cuffs | Disposable, low-permeability coveralls (e.g., Tyvek). |
| Respiratory Protection | Not generally required for low-dust handling in a ventilated enclosure. | A NIOSH-approved respirator (e.g., N95) is recommended if there is a risk of aerosol or dust generation. For higher-risk scenarios, a Powered Air-Purifying Respirator (PAPR) should be considered.[1] |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE should be disposed of as hazardous waste.
Engineering Controls and Containment
To minimize the risk of exposure, Wx-uk1 free base should be handled within designated and controlled environments.
| Control Level | Description |
| Primary Containment | All handling of Wx-uk1 free base powder (e.g., weighing, preparing solutions) should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[2][3] |
| Secondary Containment | The laboratory or room where the compound is handled should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne particles.[3] Access to this area should be restricted to authorized personnel. |
| Ventilation | General laboratory ventilation should ensure a sufficient number of air changes per hour to dilute any fugitive emissions.[2] |
Handling and Operational Procedures
Adherence to standard operating procedures is essential for minimizing risk.
3.1. Weighing and Aliquoting:
-
Perform these operations in a chemical fume hood or glove box.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.).
-
Handle the compound gently to avoid generating dust.
3.2. Solution Preparation:
-
Prepare solutions in a fume hood.
-
Add the solvent to the solid compound slowly to prevent splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
3.3. Spills and Decontamination:
-
Minor Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Wet the absorbent material with a suitable decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol) and allow for sufficient contact time.
-
Collect the absorbed material in a sealed, labeled hazardous waste container.
-
Clean the spill area again with the decontamination solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Prevent others from entering.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
A general workflow for handling Wx-uk1 free base is outlined in the diagram below.
Disposal Plan
Proper disposal of Wx-uk1 free base and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | Unused Wx-uk1 free base, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4] |
| Liquid Waste | Solutions containing Wx-uk1 free base should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps used for handling Wx-uk1 free base solutions should be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's EHS department for specific guidance.
Storage
Proper storage is necessary to maintain the integrity of the compound and ensure safety.
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store in a designated, secure area with restricted access. |
By adhering to these guidelines, researchers can safely handle Wx-uk1 free base while minimizing the risk of exposure and ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
